Estrogen receptor-agonist-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H22N2O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[3-(4-hydroxyphenyl)-1-phenyl-4-propylpyrazol-5-yl]phenol |
InChI |
InChI=1S/C24H22N2O2/c1-2-6-22-23(17-9-13-20(27)14-10-17)25-26(19-7-4-3-5-8-19)24(22)18-11-15-21(28)16-12-18/h3-5,7-16,27-28H,2,6H2,1H3 |
InChI Key |
RBPCYNVLBMIKAJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Estrogen Receptor-Alpha (ERα) Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of estrogen receptor-alpha (ERα) agonists. It details the intricate signaling pathways, presents key quantitative data on receptor binding and coactivator recruitment, and outlines detailed experimental protocols for studying ERα agonism.
Core Mechanism of Action: Genomic and Non-Genomic Pathways
Estrogen receptor-alpha (ERα) is a ligand-activated transcription factor that mediates the physiological effects of estrogens.[1] Its activation by agonists initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.[2][3] These pathways ultimately regulate the expression of target genes involved in a myriad of cellular processes, including proliferation, differentiation, and survival.[3][4]
Genomic Signaling Pathway (Classical Pathway)
The classical genomic pathway involves the direct interaction of the ERα-agonist complex with DNA.[1] In its inactive state, ERα resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs) like Hsp90.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to its dissociation from HSPs and subsequent dimerization.[5][6] The activated ERα dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[2][3][6] This binding event facilitates the recruitment of a complex of coactivator proteins, which in turn modulate chromatin structure and recruit the basal transcription machinery to initiate gene transcription.[3][7]
Alternatively, ERα can regulate gene expression without directly binding to EREs through a "tethered" mechanism. In this non-classical genomic pathway, the ERα-agonist complex interacts with other transcription factors, such as AP-1 and Sp1, that are already bound to their respective DNA response elements.[1][8] This interaction allows ERα to indirectly influence the transcription of genes that may not contain a canonical ERE.[9]
Non-Genomic Signaling Pathway
In addition to its nuclear actions, a subpopulation of ERα is localized to the plasma membrane and cytoplasm, mediating rapid, non-genomic effects.[10][11] Agonist binding to these extranuclear receptors can trigger rapid intracellular signaling cascades, including the activation of mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[10][12] These kinase cascades can, in turn, phosphorylate and modulate the activity of various downstream effector proteins, including nuclear ERα itself, leading to a complex interplay between the genomic and non-genomic signaling arms.[12][13]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in ERα agonist action.
Quantitative Data on ERα Agonist Interactions
The following tables summarize key quantitative data for the interaction of various ligands with ERα, including binding affinities and functional potencies in coactivator recruitment assays.
Table 1: Binding Affinities of Ligands for Estrogen Receptor-α Isoforms
| Ligand | ERα Isoform | Binding Affinity (Kd) | Reference |
| [³H]-17β-estradiol | ER66 | 68.81 pM | [14][15][16] |
| [³H]-17β-estradiol | ER46 | 60.72 pM | [14][15][16] |
| [³H]-17β-estradiol (no NLPs) | ER66 | 130.4 pM | [15][17] |
| [³H]-17β-estradiol (no NLPs) | ER46 | 399.7 pM | [15][17] |
*NLPs: Nanolipoprotein particles, used as a membrane substitute.[14][15][16][17]
Table 2: Relative Binding Affinities (RBA) and IC50 Values for ERα
| Compound | IC50 (nM) | Relative Binding Affinity (RBA) (%) | Reference |
| 17β-Estradiol | 0.25 | 100 | [17] |
| PPT | 0.18 | 139 | [17] |
| Raloxifene | 0.23 | 109 | [17] |
| ICI 182,780 | 0.28 | 89 | [17] |
| MPP | 0.35 | 71 | [17] |
| Genistein | 0.45 | 56 | [17] |
| Tamoxifen | 0.95 | 26 | [17] |
| DPN | 2.5 | 10 | [17] |
| Kaempferol | 10 | 2.5 | [17] |
| G-1 | 100 | 0.25 | [17] |
| PHTPP | >1000 | <0.025 | [17] |
| Daidzein | >1000 | <0.025 | [17] |
*RBA is calculated relative to 17β-estradiol.[17]
Table 3: EC50 Values from ERα Coactivator Recruitment Assays
| Ligand | EC50 for ERα/D22 Interaction (nM) | Reference |
| 17β-Estradiol | 0.3 | [18] |
| Diethylstilbestrol | 0.3 | [18] |
| Estrone | 1.8 | [18] |
| Estriol | 3.2 | [18] |
| Genistein | 20 | [18] |
*D22 is a fluorescently labeled coactivator peptide.[18]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
ERα Coactivator Recruitment Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to promote the interaction between ERα and a fluorescently labeled coactivator peptide.[18]
Workflow Diagram:
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
Prepare a solution containing purified ERα and a fluorescently labeled coactivator peptide (e.g., D22).[18]
-
-
Assay Plate Setup:
-
Add the test compound dilutions to a 384-well plate.[18]
-
Add the ERα and coactivator peptide solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.[18]
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[18]
-
Cell Proliferation Assay (BrdU Incorporation)
This assay assesses the effect of ERα agonists on the proliferation of ER-positive breast cancer cells (e.g., T47D).[19]
Protocol:
-
Cell Culture:
-
Culture T47D cells in a suitable medium.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the ERα agonist for a specified duration (e.g., 24 hours).[19]
-
-
BrdU Labeling:
-
Add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium and incubate to allow its incorporation into the DNA of proliferating cells.
-
-
Detection:
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add a substrate that is converted by the enzyme into a colored product.
-
-
Measurement:
-
Measure the absorbance of the colored product using a spectrophotometer. The absorbance is proportional to the amount of BrdU incorporated, and thus to the rate of cell proliferation.[19]
-
Reporter Gene Assay
This assay measures the transcriptional activity of ERα in response to an agonist.
Protocol:
-
Cell Transfection:
-
Transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing ERα and another containing a luciferase reporter gene downstream of an ERE.[20]
-
-
Treatment:
-
Treat the transfected cells with various concentrations of the test compound.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells to release their contents.
-
Add a luciferase substrate to the cell lysate.
-
-
Measurement:
-
Measure the luminescence produced by the luciferase enzyme using a luminometer. The light output is proportional to the transcriptional activity of ERα.
-
Conclusion
The mechanism of action of ERα agonists is multifaceted, involving a complex interplay of genomic and non-genomic signaling pathways. Understanding these intricate mechanisms is crucial for the rational design and development of novel therapeutics targeting the estrogen signaling axis for a variety of indications, including hormone replacement therapy and the treatment of estrogen-dependent cancers. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. What are ERα agonists and how do they work? [synapse.patsnap.com]
- 3. What are ERs agonists and how do they work? [synapse.patsnap.com]
- 4. imrpress.com [imrpress.com]
- 5. youtube.com [youtube.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. A homogeneous in vitro functional assay for estrogen receptors: coactivator recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ERα, A Key Target for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 13. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 16. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 17. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Influence of Cellular ERα/ERβ Ratio on the ERα-Agonist Induced Proliferation of Human T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Estrogen Receptor-Alpha Signaling Pathway: A Technical Guide for Researchers
An In-depth Exploration of a Core Signaling Cascade in Health and Disease
This technical guide provides a comprehensive overview of the estrogen receptor-alpha (ERα) signaling pathway, a critical mediator of estrogenic effects in various physiological and pathological processes. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms of ERα activation by agonists, the downstream signaling cascades, and the key experimental methodologies used to investigate this pathway. Quantitative data are presented in structured tables for comparative analysis, and all signaling pathways and experimental workflows are visualized using detailed diagrams.
Introduction to Estrogen Receptor-Alpha Signaling
Estrogen receptor-alpha (ERα), a ligand-activated transcription factor, plays a pivotal role in the development and function of the reproductive, skeletal, cardiovascular, and central nervous systems.[1][2] Dysregulation of ERα signaling is implicated in the pathogenesis of numerous diseases, most notably breast cancer.[1] ERα signaling is broadly categorized into two main pathways: the classical genomic pathway and the non-classical non-genomic pathway.
-
Genomic Pathway: In the classical pathway, estrogen binding to ERα in the cytoplasm induces a conformational change, leading to receptor dimerization and translocation into the nucleus.[3][4] The ERα dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and the basal transcription machinery to modulate gene expression.[3][4] ERα can also regulate gene transcription indirectly by interacting with other transcription factors, such as SP1 and AP-1.[4][5]
-
Non-Genomic Pathway: The non-genomic pathway involves a subpopulation of ERα located at the plasma membrane.[6][7] Upon estrogen binding, this membrane-associated ERα rapidly activates various kinase signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which in turn can influence cellular processes and also modulate the activity of nuclear ERα.[5][6]
Quantitative Data on ERα Signaling
Quantitative analysis is essential for a thorough understanding of the ERα signaling pathway. The following tables summarize key quantitative data related to ligand binding affinities and agonist-induced gene expression changes.
Ligand Binding Affinities for Estrogen Receptor-Alpha
The affinity with which a ligand binds to ERα is a critical determinant of its potency. The dissociation constant (Kd) and the inhibition constant (Ki) are common measures of binding affinity, with lower values indicating a stronger interaction.
| Ligand | Receptor Form | Binding Affinity (Kd/Ki) (nM) | Reference |
| 17β-Estradiol (E2) | Wild-Type ERα | 0.068 - 0.2 | [8][9] |
| Diethylstilbestrol (DES) | Wild-Type ERα | 0.2 | [9] |
| Estrone (E1) | Wild-Type ERα | 0.5 | [9] |
| Estriol (E3) | Wild-Type ERα | 1.0 | [9] |
| 4-Hydroxytamoxifen (4-OHT) | Wild-Type ERα | 0.3 | [9] |
| Raloxifene | Wild-Type ERα | 0.3 | [8] |
| ICI 182,780 (Fulvestrant) | Wild-Type ERα | 0.2 | [8] |
| Genistein | Wild-Type ERα | 2.6 | [8] |
| Daidzein | Wild-Type ERα | >1000 | [8] |
Table 1: Binding affinities of various ligands to human Estrogen Receptor-Alpha. Data are compiled from multiple studies and represent either dissociation constants (Kd) or inhibition constants (Ki).
Estradiol-Induced Gene Expression Changes in MCF-7 Cells
The activation of ERα by its primary agonist, 17β-estradiol (E2), leads to significant changes in the expression of a wide array of target genes. The following table presents the fold change in expression for several well-characterized estrogen-responsive genes in the MCF-7 breast cancer cell line following E2 treatment.
| Gene Symbol | Gene Name | Fold Change (E2 vs. Vehicle) | Time Point | Reference |
| TFF1 (pS2) | Trefoil Factor 1 | 7.0 | 36h | [6] |
| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | 3.2 | 36h | [6] |
| PGR | Progesterone Receptor | 4.4 | 36h | [6] |
| PDZK1 | PDZ Domain Containing 1 | >10 | 24h | [10] |
| CCND1 | Cyclin D1 | ~2.5 | 4h | [11] |
| MYC | MYC Proto-Oncogene | ~2.0 | 4h | [12] |
| BCL2 | BCL2 Apoptosis Regulator | ~3.0 | 6h | [13] |
| PDCD4 | Programmed Cell Death 4 | ~2.5 | 6h | [13] |
| PTEN | Phosphatase and Tensin Homolog | ~2.0 | 6h | [13] |
Table 2: Fold change in mRNA expression of key estrogen-responsive genes in MCF-7 cells following treatment with 17β-estradiol (E2). Fold changes are relative to vehicle-treated control cells.
Experimental Protocols for Studying ERα Signaling
A variety of experimental techniques are employed to dissect the intricacies of the ERα signaling pathway. This section provides detailed methodologies for several key assays.
Luciferase Reporter Assay for ERα Transcriptional Activity
This assay quantifies the ability of a compound to activate or inhibit the transcriptional activity of ERα. It utilizes a reporter plasmid containing an ERE linked to a luciferase gene.
Materials:
-
ERα-positive cells (e.g., MCF-7)
-
ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Plate cells in a 12-well or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., 10 nM E2).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Chromatin Immunoprecipitation (ChIP) for ERα-DNA Binding
ChIP is a powerful technique to determine the in vivo binding sites of a transcription factor, such as ERα, on the chromatin.
Materials:
-
ERα-positive cells (e.g., MCF-7)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonicator or micrococcal nuclease
-
ERα-specific antibody and control IgG
-
Protein A/G magnetic beads or agarose
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control regions
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10-30 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an ERα-specific antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers flanking a known ERE (positive control) and a region not expected to bind ERα (negative control). For genome-wide analysis (ChIP-seq), the purified DNA is used to prepare a sequencing library.
Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the relative or absolute quantity of specific mRNA transcripts, providing a sensitive measure of changes in gene expression in response to ERα activation.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and associated reagents
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The reaction is typically run for 40 cycles.
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene. Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, ACTB) to obtain the ΔCt. Calculate the fold change in gene expression using the 2-ΔΔCt method.
Western Blotting for ERα Protein and Phosphorylation
Western blotting allows for the detection and quantification of specific proteins, including ERα and its phosphorylated forms, which are indicative of pathway activation.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total ERα, phospho-ERα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ERα or anti-phospho-ERα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software.
Visualization of ERα Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex interactions within the ERα signaling pathway and the workflows of key experimental procedures.
ERα Signaling Pathway. This diagram illustrates both the genomic and non-genomic signaling pathways of ERα.
Chromatin Immunoprecipitation (ChIP) Workflow for ERα.
RT-qPCR Workflow for Analyzing Estrogen-Responsive Gene Expression.
Conclusion
The elucidation of the ERα signaling pathway is a dynamic and ongoing field of research. A comprehensive understanding of its intricate mechanisms is paramount for the development of novel therapeutic strategies for a multitude of diseases. This technical guide provides a foundational framework for researchers, offering detailed protocols and quantitative data to facilitate further investigation into this critical signaling cascade. The integration of genomic, proteomic, and bioinformatic approaches will continue to unravel the complexities of ERα signaling, paving the way for more targeted and effective interventions.
References
- 1. A role for coactivators and histone acetylation in estrogen receptor α-mediated transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indigo Biosciences Human Estrogen Receptor alpha (ERa, NR3A1) All-inclusive | Fisher Scientific [fishersci.com]
- 3. tripod.nih.gov [tripod.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dynamics of Protein Expression Reveals Primary Targets and Secondary Messengers of Estrogen Receptor Alpha Signaling in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mutant form of ERα associated with estrogen insensitivity affects the coupling between ligand binding and coactivator recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Estrogen receptor alpha 46 is reduced in tamoxifen resistant breast cancer cells and re-expression inhibits cell proliferation and estrogen receptor alpha 66-regulated target gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Meta-analysis of estrogen response in MCF-7 distinguishes early target genes involved in signaling and cell proliferation from later target genes involved in cell cycle and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Technical Guide to the Discovery and Synthesis of Propylpyrazoletriol (PPT): A Selective Estrogen Receptor-α Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propylpyrazoletriol (PPT), a potent and selective agonist for the Estrogen Receptor Alpha (ERα). PPT, a synthetic, non-steroidal small molecule, has become an invaluable tool in endocrinology and drug discovery for elucidating the specific physiological roles of the ERα subtype.[1][2] This document details its discovery, a plausible synthetic route, biological activity, and the key experimental protocols used for its characterization.
Discovery and Rationale
The discovery of two estrogen receptor subtypes, ERα and ERβ, prompted the need for selective ligands to dissect the distinct biological roles of each receptor.[3] Propylpyrazoletriol (PPT) was developed as a result of structure-activity relationship (SAR) studies on tetrasubstituted pyrazole (B372694) compounds to create a highly selective agonist for ERα.[4] Analysis revealed that a C(4)-propyl substituent and a p-hydroxyl group on the N(1)-phenyl group enhance both binding affinity and selectivity for ERα.[4] PPT emerged from this research as the first identified ERα-specific agonist, exhibiting a binding affinity for ERα that is approximately 410 times greater than for ERβ.[4][5]
Chemical and Physical Properties
Propylpyrazoletriol, scientifically known as 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)trisphenol, is characterized by a central pyrazole ring substituted with three p-hydroxyphenyl groups and a propyl group.[1] These phenolic hydroxyl groups are critical for its interaction with the estrogen receptor.
Table 1: Chemical and Physical Properties of Propylpyrazoletriol (PPT)
| Property | Value |
| IUPAC Name | 4-[1,3-bis(4-hydroxyphenyl)-4-propylpyrazol-5-yl]phenol |
| Molecular Formula | C₂₄H₂₂N₂O₃ |
| Molecular Weight | 386.45 g/mol [6] |
| CAS Number | 263717-53-9[6] |
| Appearance | White to tan powder |
| Solubility | DMSO: up to 100 mM, Ethanol: up to 5 mM[6] |
Synthesis of Propylpyrazoletriol (PPT)
A plausible and efficient synthetic route for PPT is based on the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[1][7]
The synthesis can be broken down into two primary stages:
-
Synthesis of the 1,3-dicarbonyl precursor: 1,3-bis(4-hydroxyphenyl)-2-propylpropane-1,3-dione.
-
Cyclization with a hydrazine: Condensation of the dicarbonyl precursor with 4-hydroxyphenylhydrazine to form the pyrazole ring.
Step 1: Preparation of 1,3-bis(4-methoxyphenyl)-2-propylpropane-1,3-dione
-
Materials: 4-methoxyacetophenone, 4-methoxybenzoate (B1229959), lithium hexamethyldisilazide (LHMDS), propionyl chloride, Tetrahydrofuran (THF).
-
Procedure:
-
To an ice-cold solution of 4-methoxyacetophenone and a suitable 4-methoxybenzoate derivative in anhydrous THF, add a 1.0 M solution of LHMDS dropwise over 5 minutes.[7]
-
Allow the reaction to warm to room temperature and stir for 1.5 hours.
-
The resulting enolate is then acylated with propionyl chloride to introduce the propyl group at the central carbon.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product via column chromatography to yield the 1,3-dicarbonyl intermediate.
-
Step 2: Cyclization to form the Pyrazole Core
-
Materials: 1,3-bis(4-methoxyphenyl)-2-propylpropane-1,3-dione, 4-methoxyphenylhydrazine hydrochloride, Dimethylformamide (DMF), THF.
-
Procedure:
-
Dissolve the dicarbonyl intermediate in a mixture of DMF and THF.[7]
-
Add 4-methoxyphenylhydrazine hydrochloride (4-5 equivalents).[7]
-
Reflux the mixture for 10-20 hours, monitoring the reaction progress by TLC.[7]
-
After cooling to room temperature, dilute the mixture with water and extract the product with ethyl acetate.[7]
-
Wash the combined organic layers with saturated LiCl, NaHSO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Step 3: Demethylation
-
Materials: Boron tribromide (BBr₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the methoxy-protected pyrazole from Step 2 in anhydrous DCM and cool to -78°C.
-
Slowly add a solution of BBr₃ in DCM.
-
Allow the reaction to warm to room temperature and stir until the demethylation is complete (monitored by TLC).
-
Carefully quench the reaction with methanol (B129727) and then water.
-
Extract the final product, Propylpyrazoletriol (PPT), with ethyl acetate.
-
Purify the final compound by column chromatography or recrystallization.
-
Biological Activity and Quantitative Data
PPT is a potent ERα agonist with high selectivity over ERβ.[6] Its biological activity has been characterized through various in vitro assays.
Table 2: Quantitative Biological Data for Propylpyrazoletriol (PPT)
| Parameter | Receptor | Value | Assay Type |
| Relative Binding Affinity (RBA) | ERα | 49% (of Estradiol)[5][8] | Competitive Radioligand Binding |
| Relative Binding Affinity (RBA) | ERβ | 0.12% (of Estradiol)[5][8] | Competitive Radioligand Binding |
| Selectivity Ratio (RBA) | ERα / ERβ | ~410-fold[4][5][8] | - |
| Efficacy (EC₅₀) | ERα | 140 - 200 pM[5][6] | Luciferase Reporter Gene Assay (in U2OS cells) |
| Cytotoxicity (IC₅₀) | MCF7 cells | 27.2 µM[5] | Crystal Violet Growth Inhibition Assay |
Signaling Pathways Activated by PPT
The primary mechanism of action for PPT is the classical genomic signaling pathway.[2][9] Upon entering a target cell, PPT binds to the ligand-binding domain of ERα located in the cytoplasm or nucleus.[10] This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins, and promoting receptor homodimerization.[9][10] The PPT-ERα dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[2][9] This binding facilitates the recruitment of coactivator proteins, leading to the initiation of gene transcription and subsequent physiological responses.[2]
In addition to the genomic pathway, a subset of ERα is located at the plasma membrane.[2] PPT can activate these membrane-associated receptors, triggering rapid, non-transcriptional signaling cascades, such as the MAPK/ERK pathway, which can modulate various cellular processes.[2][11][12]
Key Experimental Protocols
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-17β-estradiol.[13]
-
Objective: To determine the IC₅₀ (concentration that inhibits 50% of radioligand binding) and calculate the Relative Binding Affinity (RBA) of PPT.
-
Materials:
-
Human recombinant full-length ERα or rat uterine cytosol as the receptor source.[13][14]
-
Radiolabeled ligand: [³H]-17β-estradiol ([³H]-E2).[13]
-
Test compound: Propylpyrazoletriol (PPT).
-
Reference standard: 17β-estradiol (unlabeled).
-
Assay Buffer (TEDG Buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[13]
-
Hydroxylapatite (HAP) slurry to separate bound from free ligand.[13]
-
Scintillation fluid and counter.
-
-
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of PPT and unlabeled E2 in assay buffer. Prepare the ERα solution (e.g., 50-100 µg protein per tube from uterine cytosol).[13]
-
Assay Setup: In microcentrifuge tubes, add a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM) and increasing concentrations of the competitor (PPT or unlabeled E2).[13] Include tubes for total binding (only [³H]-E2 and receptor) and non-specific binding (with a 100-fold excess of unlabeled E2).[13]
-
Incubation: Add the receptor preparation to each tube, vortex gently, and incubate overnight at 4°C to reach equilibrium.[15]
-
Separation: Add ice-cold HAP slurry to each tube to bind the receptor-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Centrifuge the tubes, discard the supernatant, and wash the HAP pellet multiple times with cold assay buffer to remove unbound radioligand.
-
Counting: Add scintillation fluid to each pellet, vortex, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]-E2 binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[16]
-
Calculate the RBA using the formula: RBA (%) = (IC₅₀ of Estradiol / IC₅₀ of PPT) x 100.
-
This in vitro assay measures the ability of a ligand to promote the interaction between the ERα ligand-binding domain (LBD) and a coactivator peptide, thus determining its functional agonist or antagonist activity.[15][17]
-
Objective: To determine the EC₅₀ (concentration that produces 50% of the maximal response) of PPT for ERα activation.
-
Materials:
-
FLAG-tagged ERα ligand-binding domain (LBD).[15]
-
Biotinylated coactivator peptide (containing an LXXLL motif, e.g., from SRC1).[15]
-
Europium-labeled anti-FLAG antibody.[15]
-
Streptavidin-conjugated allophycocyanin (SA-APC).[15]
-
Test compound: Propylpyrazoletriol (PPT).
-
Assay buffer.
-
384-well microplate.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) plate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of PPT in assay buffer. Prepare a master mix containing ERα-LBD, biotinylated coactivator peptide, anti-FLAG-Eu, and SA-APC.
-
Assay Setup: Dispense the PPT dilutions into the wells of a 384-well plate.
-
Reaction: Add the master mix to each well. Binding of PPT (an agonist) to the ERα-LBD induces a conformational change that allows the coactivator peptide to bind.[15]
-
FRET Proximity: This binding brings the Europium donor (on the antibody) and the APC acceptor (on the streptavidin) into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET).
-
Incubation: Incubate the plate at room temperature for 1-5 hours, protected from light.[17]
-
Measurement: Read the plate on a TR-FRET-capable reader, measuring the emission at the acceptor wavelength.
-
-
Data Analysis:
-
The FRET signal is proportional to the amount of coactivator peptide recruited.
-
Plot the FRET signal against the logarithm of the PPT concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the potency of PPT as an agonist.
-
Conclusion
Propylpyrazoletriol (PPT) is a powerful and highly selective research tool for investigating the distinct biological functions of Estrogen Receptor Alpha. Its well-characterized binding affinity, functional potency, and high selectivity make it an ideal ligand for both in vitro and in vivo studies aimed at dissecting ERα-mediated signaling pathways in health and disease. The established synthetic routes and detailed experimental protocols for its characterization provide a solid foundation for its application in endocrinology, cancer research, and the development of novel therapeutics targeting the estrogen signaling axis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PPT | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
In Vitro Functional Characterization of Estrogen Receptor-Agonist-1 (ERA-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro functional characterization of Estrogen Receptor-Agonist-1 (ERA-1), a novel selective estrogen receptor modulator. The document details the methodologies for key experiments, including receptor binding affinity, transcriptional activation, cell proliferation, and target gene expression analysis. All quantitative data are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the functional profile of ERA-1.
Introduction
Estrogen receptors (ERs), primarily ERα and ERβ, are ligand-activated transcription factors that play crucial roles in various physiological processes, including development, metabolism, and reproduction.[1] Dysregulation of ER signaling is implicated in numerous diseases, most notably breast cancer.[2] Consequently, the identification and characterization of novel estrogen receptor modulators are of significant interest for therapeutic applications.[3][4] this compound (ERA-1) has been identified as a potent and selective agonist of the estrogen receptor. This document outlines the in vitro studies conducted to elucidate its functional characteristics.
Estrogen Receptor Signaling Pathway
Estrogens mediate their biological effects through two main pathways: a genomic and a non-genomic pathway.[5] In the classical genomic pathway, estrogen binds to ERs in the nucleus, leading to receptor dimerization and binding to specific DNA sequences known as estrogen response elements (EREs) in the promoters of target genes, thereby regulating their transcription.[6][7] ERs can also modulate gene expression independently of EREs by interacting with other transcription factors.[6] The non-genomic pathway is initiated at the cell membrane, where a subpopulation of ERs can rapidly activate various kinase cascades, including the MAPK and PI3K/AKT pathways.[5][7]
Quantitative Data Summary
The following tables summarize the quantitative data from the in vitro functional characterization of ERA-1.
Table 1: Receptor Binding Affinity of ERA-1
| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) |
|---|---|---|
| Ki (nM) | 2.5 ± 0.3 | 15.8 ± 1.2 |
| IC50 (nM) | 5.1 ± 0.6 | 32.4 ± 2.5 |
Table 2: Transcriptional Activation in Reporter Gene Assay
| Cell Line | Parameter | ERA-1 | 17β-Estradiol (Control) |
|---|---|---|---|
| MCF-7 (ERα-positive) | EC50 (nM) | 8.2 ± 0.9 | 0.1 ± 0.02 |
| Max Fold Activation | 15.3 ± 1.8 | 18.5 ± 2.1 | |
| HEK293-ERβ | EC50 (nM) | 45.6 ± 5.3 | 0.5 ± 0.07 |
| | Max Fold Activation | 8.1 ± 0.9 | 10.2 ± 1.1 |
Table 3: Cell Proliferation in Breast Cancer Cell Lines
| Cell Line | Parameter | ERA-1 | 17β-Estradiol (Control) |
|---|---|---|---|
| MCF-7 (ER-positive) | EC50 (nM) | 12.5 ± 1.4 | 0.2 ± 0.03 |
| Max Proliferation (% of vehicle) | 180 ± 20 | 210 ± 25 | |
| MDA-MB-231 (ER-negative) | EC50 (nM) | > 10,000 | > 10,000 |
| | Max Proliferation (% of vehicle) | No significant effect | No significant effect |
Table 4: Target Gene Expression Analysis in MCF-7 Cells (Fold Change vs. Vehicle)
| Target Gene | ERA-1 (10 nM) | 17β-Estradiol (1 nM) |
|---|---|---|
| Progesterone Receptor (PGR) | 8.5 ± 0.9 | 10.2 ± 1.1 |
| Trefoil Factor 1 (TFF1/pS2) | 12.1 ± 1.3 | 15.4 ± 1.7 |
| GREB1 | 9.8 ± 1.0 | 11.5 ± 1.3 |
Detailed Experimental Protocols
Receptor Binding Affinity Assay
This assay determines the relative binding affinity of ERA-1 to ERα and ERβ compared to 17β-estradiol.[8]
Protocol:
-
Preparation of Rat Uterine Cytosol: Uterine cytosol containing ERs is prepared from ovariectomized female rats.[8] The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain the cytosolic fraction.[8]
-
Competitive Binding: A constant concentration of radiolabeled estradiol (B170435) ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled ERA-1 or 17β-estradiol.
-
Separation of Bound and Free Ligand: The reaction mixtures are incubated to equilibrium. The bound radioligand is separated from the free radioligand using a hydroxylapatite (HAP) slurry.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of ERA-1 that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.
References
- 1. Frontiers | Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns [frontiersin.org]
- 2. A Computational Assay of Estrogen Receptor α Antagonists Reveals the Key Common Structural Traits of Drugs Effectively Fighting Refractory Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Early Studies on the Biological Activity of WAY-200070: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early biological studies of WAY-200070, a pioneering selective agonist for Estrogen Receptor Beta (ERβ). The document collates key quantitative data, detailed experimental methodologies, and illustrates the compound's mechanism of action through signaling pathway and experimental workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.
Core Compound: WAY-200070
WAY-200070 is a synthetic, non-steroidal compound identified in early research as a potent and selective agonist for ERβ. Its discovery was a significant step in elucidating the distinct physiological roles of the two main estrogen receptor subtypes, ERα and ERβ.
Quantitative Biological Activity of WAY-200070
The initial characterization of WAY-200070 involved a series of in vitro assays to determine its binding affinity and functional potency for both ERα and ERβ. These studies consistently demonstrated a strong preference for ERβ.
| Parameter | ERβ | ERα | Selectivity (ERα/ERβ) | Reference |
| IC50 (Binding) | 2.3 nM | 155 nM | ~67-fold | [1] |
| EC50 (Functional) | 2 nM | 155 nM | 68-fold | [2][3] |
| IC50 (Binding) | 2 nM | 187 nM | ~94-fold | [4] |
Signaling Pathways of WAY-200070 in the Central Nervous System
WAY-200070 exerts its effects in the central nervous system primarily through the activation of ERβ, which is widely expressed in various brain regions. The downstream signaling involves both genomic and non-genomic pathways, leading to changes in gene expression and neuronal function.
Key Experimental Protocols
The following sections detail the methodologies employed in the early studies to characterize the biological activity of WAY-200070.
Estrogen Receptor Competitive Binding Assay
This assay was fundamental in determining the binding affinity and selectivity of WAY-200070 for ERα and ERβ.
Objective: To measure the concentration of WAY-200070 that inhibits 50% of the binding of a radiolabeled estrogen ([³H]-estradiol) to the estrogen receptors.
Materials:
-
Human recombinant ERα and ERβ proteins
-
[³H]-17β-estradiol
-
WAY-200070 and other test compounds
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of ERα or ERβ protein is incubated with a fixed concentration of [³H]-17β-estradiol.
-
Increasing concentrations of unlabeled WAY-200070 are added to compete for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated (e.g., using hydroxylapatite or filter paper).
-
The amount of bound [³H]-17β-estradiol is quantified using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition of [³H]-17β-estradiol binding against the concentration of WAY-200070.
In Vivo Assessment of Anxiolytic and Antidepressant-like Effects in Mice
Early in vivo studies with WAY-200070 provided crucial evidence for its potential therapeutic applications in mood disorders.[5]
Tail Suspension Test Protocol:
-
Objective: To assess antidepressant-like activity by measuring the immobility time of mice when suspended by their tails.
-
Procedure:
-
Mice are individually suspended by their tails from a lever, with their bodies hanging in the air.
-
The duration of immobility (the time the mouse hangs passively without struggling) is recorded over a set period (e.g., 6 minutes).
-
A reduction in immobility time is indicative of an antidepressant-like effect. WAY-200070 was shown to reduce immobility time in wild-type mice.[5]
-
Neurochemical Analysis Protocol:
-
Objective: To measure the levels of dopamine and serotonin in the striatum of mice following WAY-200070 administration.[5]
-
Procedure:
-
Following behavioral testing or at a specified time point after drug administration, mice are euthanized.
-
The striatum is rapidly dissected and frozen.
-
The tissue is homogenized and processed to extract monoamines.
-
Dopamine and serotonin levels are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Studies showed that WAY-200070 produced a delayed increase in dopamine and a transient increase in serotonin in the striatum of wild-type mice, effects that were absent in ERβ knockout mice.[5]
-
Summary and Future Directions
The early studies on WAY-200070 were instrumental in establishing it as a highly selective ERβ agonist. The quantitative data from in vitro assays confirmed its potency and selectivity, while in vivo studies in rodent models provided the first evidence of its potential as an anxiolytic and antidepressant agent. The detailed experimental protocols developed and utilized in these early investigations have laid the groundwork for further research into the therapeutic potential of selective ERβ agonists. Future research will likely focus on further elucidating the complex signaling pathways modulated by ERβ in different tissues and disease states, as well as the development of next-generation ERβ-selective compounds with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WAY-200070, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen Receptor Beta in the Brain: From Form to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Estrogen Receptor β Activity Modulates Synaptic Signaling and Structure | Semantic Scholar [semanticscholar.org]
- 5. Estrogen receptor beta (ERbeta) protein levels in neurons depend on estrogen receptor alpha (ERalpha) gene expression and on its ligand in a brain region-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity of Propylpyrazoletriol (PPT) to Estrogen Receptors α and β
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the binding affinity of Propylpyrazoletriol (PPT), a selective estrogen receptor alpha (ERα) agonist. The following sections present quantitative binding data, in-depth experimental protocols for assessing binding affinity, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
Propylpyrazoletriol (PPT) demonstrates a significant selectivity for ERα over ERβ. The binding affinity is commonly expressed in terms of the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.
| Compound | Receptor | Binding Affinity (Ki) in nM | Assay Type | Reference |
| Propylpyrazoletriol (PPT) | ERα | 0.22 | Radioligand Binding Assay | |
| Propylpyrazoletriol (PPT) | ERβ | 33 | Radioligand Binding Assay | |
| 17β-Estradiol | ERα | 0.13 | Radioligand Binding Assay | |
| 17β-Estradiol | ERβ | 0.23 | Radioligand Binding Assay |
Note: A lower Ki value indicates a higher binding affinity. The data clearly illustrates PPT's approximately 150-fold higher affinity for ERα compared to ERβ. For comparison, the binding affinity of the endogenous ligand, 17β-Estradiol, is also provided.
Experimental Protocols
The determination of binding affinity is a critical step in drug discovery and development. The following is a detailed methodology for a competitive radioligand binding assay, a common technique used to determine the Ki of a compound for a receptor.
Protocol: Competitive Radioligand Binding Assay for ERα and ERβ
This protocol is designed to determine the binding affinity of a test compound, such as PPT, by measuring its ability to compete with a radiolabeled ligand for binding to ERα and ERβ.
Materials:
-
Receptors: Full-length human recombinant ERα and ERβ.
-
Radioligand: [³H]-17β-Estradiol (a high-affinity estrogen receptor ligand).
-
Test Compound: Propylpyrazoletriol (PPT).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and other additives to ensure receptor stability.
-
Scintillation Cocktail: For detection of the radiolabel.
-
96-well Plates: For performing the assay.
-
Filter Mats: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (PPT) in the assay buffer.
-
Dilute the radioligand ([³H]-17β-Estradiol) to a final concentration typically at or below its Kd (dissociation constant) for the respective receptor.
-
Dilute the receptor preparations (ERα and ERβ) to a suitable concentration in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound (PPT) at various concentrations.
-
Radioligand ([³H]-17β-Estradiol).
-
Receptor preparation (ERα or ERβ).
-
-
Include control wells:
-
Total Binding: Contains buffer, radioligand, and receptor (no test compound).
-
Non-specific Binding: Contains buffer, radioligand, receptor, and a high concentration of a non-labeled, high-affinity ligand (e.g., unlabeled 17β-Estradiol) to saturate all specific binding sites.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and any bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filter mats in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Signaling Pathways
The binding of an agonist like PPT to estrogen receptors initiates a cascade of molecular events.
Caption: Canonical estrogen receptor signaling pathway upon agonist binding.
Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Structural Analysis of the Estrogen Receptor Alpha in Complex with 4-Hydroxytamoxifen
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural analysis of the human Estrogen Receptor Alpha (ERα) ligand-binding domain (LBD) in complex with its clinically significant ligand, 4-hydroxytamoxifen (B85900) (OHT). 4-Hydroxytamoxifen is the active metabolite of tamoxifen, a first-line endocrine therapy for ER-positive breast cancer. It acts as a Selective Estrogen Receptor Modulator (SERM), exhibiting antagonistic effects in breast tissue while having partial agonist effects in other tissues like the endometrium. Understanding the precise structural interactions between OHT and ERα is fundamental for the rational design of next-generation SERMs with improved therapeutic profiles.
This document summarizes key quantitative data, details the experimental protocols for structure determination, and visualizes the associated biological and experimental workflows, using the crystal structure deposited in the Protein Data Bank (PDB) with the accession code 3ERT as the primary reference.
Data Presentation: Quantitative Analysis
The interaction between 4-hydroxytamoxifen and ERα has been extensively characterized. The following tables summarize the key quantitative data derived from biochemical and structural studies.
Binding Affinity and Potency
4-Hydroxytamoxifen binds to the estrogen receptor with an affinity comparable to the natural ligand, estradiol (B170435).[1] Its potency has been measured in various assays, reflecting its high affinity and functional impact on receptor activity.
| Parameter | Value | Assay Type |
| Binding Affinity (Kd) | ~100 pM | Hormone Binding Assay |
| IC50 | 4.2 nM | ERα Transcriptional Activity (Luciferase Reporter)[2] |
| Relative Binding Affinity | Equal to Estradiol; 25-50x higher than Tamoxifen | Competitive Binding Assay[1] |
Crystallographic Data for ERα-OHT Complex (PDB: 3ERT)
The structure of the ERα LBD in complex with OHT was solved by X-ray diffraction, providing high-resolution insights into the molecular basis of its antagonist action.[3]
| Parameter | Value |
| PDB ID | 3ERT |
| Resolution | 1.90 Å |
| R-value work | 0.229 |
| R-value free | 0.262 |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (a, b, c) | 56.46 Å, 63.85 Å, 76.24 Å |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |
Key Intermolecular Interactions
The antagonistic effect of OHT is primarily achieved by inducing a specific conformation of the receptor. This is dictated by a network of hydrogen bonds and hydrophobic interactions within the ligand-binding pocket. The characteristic bulky side chain of OHT sterically hinders the receptor from adopting its active conformation.
| Interaction Type | OHT Moiety | ERα Residue | Distance (Å) |
| Hydrogen Bond | Phenolic Hydroxyl | Arg394 | not specified |
| Hydrogen Bond | Phenolic Hydroxyl | Glu353 | not specified |
| Steric Interaction | Dimethylaminoethoxy Side Chain | Asp351 | ~3.8 |
Structural Insights and Signaling Pathway
The binding of an agonist like estradiol to ERα causes the C-terminal helix (Helix 12) to fold over the ligand-binding pocket, creating a surface for the recruitment of coactivator proteins, which initiates gene transcription.
In contrast, when 4-hydroxytamoxifen binds, its bulky side chain prevents Helix 12 from adopting this agonist conformation.[3] Instead, Helix 12 is repositioned to block the coactivator binding groove, effectively antagonizing the receptor's function.[3] This structural rearrangement is the molecular basis of OHT's antiestrogenic effect in breast cancer.
Experimental Protocols
The determination of the ERα-LBD-OHT crystal structure involves several key stages, from protein production to crystallographic analysis.
Protocol 1: Recombinant Expression and Purification of ERα LBD
This protocol describes the expression of the human ERα ligand-binding domain (residues approx. 302-552) in E. coli and subsequent purification using affinity chromatography.
-
Cloning: The cDNA encoding the hERα-LBD is subcloned into a bacterial expression vector, such as pET, often incorporating an N-terminal Hexahistidine (His6) tag to facilitate purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
Protein Expression:
-
Inoculate a starter culture of LB medium (with appropriate antibiotics) and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of ~1 mM.
-
Continue to grow the culture for several hours (e.g., 4 hours) at a reduced temperature (e.g., 30°C) to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors).
-
Lyse the cells using sonication or a French press on ice.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Affinity Purification (His-Tag):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of a wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged ERα-LBD from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Further Purification (Optional):
-
For higher purity, the eluted protein can be further purified by size-exclusion chromatography to separate monomers/dimers from aggregates.
-
Dialyze the final protein into a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT).
-
Protocol 2: Crystallization of the ERα-LBD-OHT Complex
This protocol is based on the conditions reported for the PDB entry 3ERT.
-
Complex Formation: Incubate the purified ERα-LBD protein with a 2- to 5-fold molar excess of 4-hydroxytamoxifen for several hours on ice to ensure complete binding.
-
Concentration: Concentrate the ERα-LBD-OHT complex to a final concentration of approximately 4.3 mg/mL.
-
Crystallization Setup:
-
Use the hanging drop vapor diffusion method.
-
Reservoir Solution: 25-27% (w/v) PEG 4000, 0.18 M Sodium Acetate, 0.09 M TRIS, pH 8.75-9.0.
-
Hanging Drop: Mix 2 µL of the protein-ligand complex with 2 µL of the reservoir solution on a siliconized cover slip.
-
Invert the cover slip and seal it over the well of a crystallization plate containing the reservoir solution.
-
-
Incubation: Incubate the plates at a constant temperature of 19-21°C.
-
Crystal Growth: Crystals typically appear and grow to a suitable size for X-ray diffraction analysis within one to two weeks.
References
- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico discovery and validation of potent small-molecule inhibitors targeting the activation function 2 site of human oestrogen receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Estrogen Receptor Agonist-1 (ERA-1) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Estrogen receptors (ERs) are a group of proteins activated by the hormone estrogen, playing a crucial role in regulating gene expression.[1] They are ligand-activated transcription factors, and their stimulation by agonists can trigger a cascade of cellular events, including cell proliferation, differentiation, and survival.[1][2] In cancer research, particularly in breast cancer, ER signaling is a key focus, as it is a driving event in the majority of cases.[3] These protocols provide a detailed framework for the in vitro use of a generic Estrogen Receptor Agonist-1 (ERA-1) in cell culture, using ER-positive cell lines as a model system. The methodologies cover cell line maintenance, hormone deprivation, agonist treatment, and downstream analysis of cellular response.
Application Notes
Principle of Action
Estrogen and its agonists mediate their effects by binding to estrogen receptors, primarily ERα and ERβ.[4] This binding triggers two main types of signaling pathways:
-
Genomic (Classical) Pathway: The agonist-ER complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[5] This interaction modulates gene transcription, a process that typically occurs over hours to days. The complex can also interact with other transcription factors to regulate gene expression.[5]
-
Non-Genomic (Rapid) Pathway: Estrogens can also activate ERs located in the cytoplasm or at the cell membrane.[6] This leads to rapid, non-transcriptional effects by activating various kinase cascades, such as the MAPK/ERK and PI3K/AKT pathways, which can influence cell signaling within minutes.[7][8]
Choice of Cell Lines
The selection of an appropriate cell line is critical. For studying ER agonists, ER-positive cell lines are essential. Breast cancer cell lines such as MCF-7, T47D, and ZR-75-1 are widely used because they express functional ERα.[9][10]
Hormone Deprivation
Standard cell culture media often contain components (like phenol (B47542) red, a weak estrogen mimic, and serum) that can activate estrogen receptors. To accurately study the effect of an exogenous ER agonist, it is crucial to eliminate these confounding factors. This is achieved by culturing cells in phenol red-free medium supplemented with charcoal-stripped serum for at least 72 hours prior to the experiment.[11] This process, known as hormone starvation, reduces baseline ER activity.
Experimental Considerations
-
Concentration: The optimal concentration of ERA-1 must be determined empirically through dose-response experiments. The effective concentration can range from picomolar to micromolar depending on the agonist's potency.[12][13]
-
Incubation Time: The duration of treatment depends on the endpoint being measured. Rapid, non-genomic effects can be observed within minutes to an hour, while genomic effects like gene expression changes and cell proliferation require longer incubations (24-96 hours).[9][11]
-
Controls: Appropriate controls are essential, including a vehicle control (the solvent used to dissolve the agonist, e.g., DMSO) and a positive control (a well-characterized ER agonist like 17β-estradiol).[11][14]
Data Presentation
Table 1: Recommended Cell Culture Conditions for Common ER-Positive Cell Lines
| Cell Line | Base Medium | Serum Supplement | Seeding Density (per cm²) | pH | CO₂ Level | Temperature |
| MCF-7 | RPMI-1640 or DMEM | 10% Fetal Bovine Serum (FBS) | 1.5 - 2.0 x 10⁴ cells | 7.2-7.4 | 5% | 37°C |
| T47D | RPMI-1640 | 10% FBS, 0.2 U/mL Insulin | 2.0 - 2.5 x 10⁴ cells | 7.2-7.4 | 5% | 37°C |
| ZR-75-1 | RPMI-1640 | 10% FBS | 2.5 - 3.0 x 10⁴ cells | 7.2-7.4 | 5% | 37°C |
Note: For experiments, standard FBS should be replaced with charcoal-dextran stripped FBS to create a hormone-depleted environment.[11] Seeding densities are approximate and should be optimized for specific experimental timelines.[15] Most mammalian cell lines grow well at a pH of 7.4.[16]
Table 2: Example Concentration Ranges of ER Agonists for Cell Culture Experiments
| ER Agonist | Type | Typical Working Concentration Range | Reference(s) |
| 17β-Estradiol (E2) | Natural Agonist | 10 pM - 100 nM | [11][13] |
| PPT | Selective ERα Agonist | 10 nM - 1 µM (in vivo context) | [6] |
| G-1 | GPER-1 Agonist | 100 nM - 1 µM (in vivo context) | [6] |
| Generic Agonist | User-Defined | 0.1 µM - 10 µM (initial screen) | [12] |
Experimental Protocols
Protocol 1: General Culture and Maintenance of ER-Positive Cells (e.g., MCF-7)
Materials:
-
MCF-7 cells
-
Complete Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 25 U/mL penicillin, and 25 µg/mL streptomycin.[9]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 culture flasks, 6-well plates, 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Culture MCF-7 cells in a T-75 flask with Complete Growth Medium in a 37°C, 5% CO₂ incubator.[11]
-
Monitor cell confluence daily. When cells reach 80-90% confluence, they should be subcultured.[11]
-
To subculture, aspirate the old medium from the flask.
-
Wash the cell monolayer once with 10-15 mL of sterile PBS.[11]
-
Add 2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[11]
-
Neutralize the trypsin by adding 8-10 mL of Complete Growth Medium.[11]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh Complete Growth Medium.[11]
-
Return the flask to the incubator. Change the medium every 2-3 days.
Protocol 2: Preparation for ER Agonist Treatment (Hormone Starvation)
Materials:
-
ER-positive cells (e.g., MCF-7) at 70-80% confluence
-
Hormone-Free Medium: Phenol red-free RPMI-1640 supplemented with 5-10% charcoal-dextran stripped FBS (CCS-FBS), L-glutamine, penicillin, and streptomycin.[11][17]
Procedure:
-
Aspirate the Complete Growth Medium from the culture vessel.
-
Wash the cells twice with sterile PBS.
-
Add the appropriate volume of pre-warmed Hormone-Free Medium.
-
Incubate the cells for a minimum of 72 hours in the hormone-depleted medium before starting the agonist treatment.[11] This ensures that any residual hormones are removed and baseline ER activity is minimized.
Protocol 3: Treatment of Cells with Estrogen Receptor Agonist-1 (ERA-1)
Materials:
-
Hormone-starved cells (from Protocol 2)
-
ERA-1 stock solution (e.g., 10 mM in DMSO)
-
Hormone-Free Medium
-
Vehicle (e.g., sterile DMSO)
-
Positive control: 17β-Estradiol (E2) stock solution
Procedure:
-
Prepare serial dilutions of the ERA-1 stock solution in Hormone-Free Medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Prepare a similar dilution series for the positive control, E2.
-
Prepare a vehicle control by diluting the vehicle (DMSO) to the same final concentration as in the highest ERA-1 treatment group (e.g., 0.1% DMSO).[14]
-
Aspirate the starvation medium from the cells.
-
Add the media containing the different concentrations of ERA-1, E2, or the vehicle control to the appropriate wells/plates.
-
Incubate the cells for the desired duration (e.g., 45 minutes for signaling studies, 24-72 hours for proliferation assays) at 37°C and 5% CO₂.[9][11]
Protocol 4: Assessing Cellular Response - Cell Proliferation (SRB Assay)
Materials:
-
Treated cells in a 96-well plate (from Protocol 3)
-
Cold 10% Trichloroacetic acid (TCA)
-
0.4% Sulforhodamine B (SRB) solution in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
Procedure:
-
After the treatment period (e.g., 48-96 hours), gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[9]
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.[9]
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Measure the absorbance (optical density) at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which reflects cell number.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effect of an ER agonist on cell proliferation.
Caption: Simplified overview of Estrogen Receptor (ER) signaling pathways.
References
- 1. Estrogen - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A novel culture method that sustains ERα signaling in human breast cancer tissue microstructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective activation of estrogen receptors, ERα and GPER-1, rapidly decreases food intake in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways associated with ERA [pfocr.wikipathways.org]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. mdpi.com [mdpi.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Useful Numbers for Cell Culture | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Cell Culture Environment | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Developing a Reporter Gene Assay for Estrogen Receptor-alpha (ERα) Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor alpha (ERα), a ligand-activated transcription factor, is a key regulator of various physiological processes and a significant target in drug discovery, particularly in the fields of oncology and endocrinology.[1] Compounds that modulate ERα activity, such as agonists, hold therapeutic potential. A robust and reliable method for identifying and characterizing these agonists is the reporter gene assay. This application note provides a detailed protocol for developing and implementing a cell-based reporter gene assay to screen for and characterize ERα agonists, using Estrogen receptor-agonist-1 as a representative compound.
The assay utilizes a human cell line genetically engineered to express a luciferase reporter gene under the control of an estrogen response element (ERE). Upon activation by an ERα agonist, the receptor binds to the ERE, driving the expression of luciferase. The resulting luminescence is a quantitative measure of the agonist's activity. This document outlines the principles of the ERα signaling pathway, provides a comprehensive experimental workflow, and presents detailed protocols for cell culture, transfection, and data analysis.
ERα Signaling Pathway
The classical genomic signaling pathway of Estrogen Receptor-alpha begins when an agonist, such as 17β-estradiol or a synthetic agonist, diffuses across the cell membrane and binds to ERα located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The agonist-receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter region of target genes. This binding event recruits co-activator proteins, initiating the transcription of these genes, ultimately leading to a physiological response. In this reporter assay, the target gene is a luciferase enzyme.
Experimental Workflow
The development and execution of the ERα reporter gene assay follows a systematic workflow. The initial phase involves the preparation of materials, including the selection and maintenance of an appropriate cell line and the preparation of the reporter plasmid. The subsequent phase focuses on the experimental setup, which includes cell seeding, transient transfection of the reporter plasmid, and treatment with the test compounds. The final phase involves the measurement of the luciferase activity and subsequent data analysis to determine the potency and efficacy of the compounds.
Data Presentation
The potency of an ERα agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. The quality and reliability of the assay for high-throughput screening (HTS) are assessed by the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[2][3][4]
Table 1: EC50 Values of 17β-Estradiol in Different ERα Reporter Cell Lines
| Cell Line | Reporter System | EC50 of 17β-Estradiol (M) | Reference |
| HEK293 | ERE/Gal4-Lux | 7.9 x 10⁻¹² | [5][6] |
| HeLa-9903 | Firefly Luciferase | 4.6 x 10⁻¹² | [5][6] |
| T47D-KBluc | Luciferase | ~1.0 x 10⁻¹¹ | [7][8] |
| MCF-7-ERE-Luc | Luciferase | - | [9] |
Table 2: Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | ≥ 0.5 | Excellent assay quality suitable for HTS[2][3][4][10][11] |
| Signal-to-Background (S/B) Ratio | > 10 | Robust assay window |
| DMSO Tolerance | ≤ 0.5% | Minimal solvent effect |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T (ATCC® CRL-3216™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reporter Plasmid: pGL4.27[luc2P/minP/Hygro] Vector containing a consensus ERE upstream of the luciferase gene.
-
ERα Expression Plasmid: pcDNA3.1-hERα
-
Transfection Reagent: Lipofectamine® 3000 or similar.
-
Luciferase Assay Reagent: ONE-Glo™ Luciferase Assay System (Promega) or similar.[12][13]
-
Control Agonist: 17β-Estradiol (E2)
-
Test Compound: this compound
-
Assay Plates: White, clear-bottom 96-well cell culture plates.
-
Luminometer: Plate reader with luminescence detection capabilities.
Protocol 1: Cell Culture and Maintenance
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
Ensure cells are healthy and in the logarithmic growth phase before seeding for the assay.
Protocol 2: Transient Transfection and Compound Treatment
This protocol is for a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and resuspend HEK293T cells in fresh culture medium.
-
Seed the cells at a density of 2 x 10⁴ cells per well in 100 µL of culture medium into a white, clear-bottom 96-well plate.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Transient Transfection:
-
For each well, prepare the transfection mix in a sterile tube.
-
Dilute 100 ng of the ERE-luciferase reporter plasmid and 50 ng of the ERα expression plasmid in serum-free medium (e.g., Opti-MEM™).
-
Add the transfection reagent according to the manufacturer's instructions.
-
Incubate the mixture at room temperature for 15-20 minutes to allow for complex formation.
-
Add the transfection complex dropwise to each well.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the control agonist (17β-Estradiol) in assay medium (DMEM with charcoal-stripped FBS to remove endogenous steroids).
-
Prepare a vehicle control (e.g., 0.1% DMSO in assay medium).
-
After the 24-hour transfection period, carefully remove the transfection medium from the wells.
-
Add 100 µL of the appropriate compound dilution or control to each well.
-
Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
-
Protocol 3: Luciferase Assay and Data Analysis
-
Luciferase Assay:
-
Equilibrate the 96-well plate and the ONE-Glo™ Luciferase Assay Reagent to room temperature.
-
Add a volume of ONE-Glo™ reagent equal to the volume of culture medium in each well (100 µL).
-
Mix the contents by orbital shaking for 3-5 minutes to ensure complete cell lysis.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Normalize the data by expressing the luminescence of each well as a fold induction over the vehicle control.
-
Plot the fold induction against the logarithm of the agonist concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value for each compound.
-
Calculate the Z'-factor to assess assay quality using the following formula:
-
Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]
-
Where SD_max and Mean_max are the standard deviation and mean of the maximum signal (e.g., high concentration of 17β-Estradiol), and SD_min and Mean_min are the standard deviation and mean of the minimum signal (vehicle control).
-
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luminescence Signal | - Low transfection efficiency- Inactive luciferase reagent- Insufficient cell number | - Optimize transfection protocol (reagent-to-DNA ratio, cell density)- Use fresh luciferase reagent- Increase the number of cells seeded |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and careful pipetting technique- Avoid using the outer wells of the plate or fill them with PBS |
| High Background Signal | - Contamination of reagents or cells- Autoluminescence of compounds | - Use sterile techniques and fresh reagents- Test for compound interference in a cell-free assay |
| Z'-factor < 0.5 | - Small signal window- High data variability | - Optimize agonist concentration for maximum signal- Re-evaluate and optimize the entire assay protocol for consistency |
References
- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assay.dev [assay.dev]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Improving Estrogenic Compound Screening Efficiency by Using Self-Modulating, Continuously Bioluminescent Human Cell Bioreporters Expressing a Synthetic Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Estrogenic Compound Screening Efficiency by Using Self-Modulating, Continuously Bioluminescent Human Cell Bioreporters Expressing a Synthetic Luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the estrogenicity of isoflavonoids, using MCF-7-ERE-Luc cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
Application Notes and Protocols: The Role of Estrogen Receptor Agonists in Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Estrogen receptors (ERs), particularly ERα, are pivotal in the development and progression of a majority of breast cancers.[1][2][3] Approximately 70-80% of breast tumors are ER-positive, meaning their growth is stimulated by estrogens.[4][5] This dependency on estrogen signaling makes the ER a critical therapeutic target. Estrogen receptor agonists, such as the endogenous ligand 17β-estradiol (E2), are fundamental research tools for studying the mechanisms of hormone-dependent breast cancer. By activating ERs, these agonists trigger a cascade of signaling events that modulate gene expression, leading to cell proliferation, differentiation, and survival.[5][6] Understanding the effects of ER agonists in various breast cancer cell lines is crucial for elucidating the mechanisms of tumorigenesis and for the development of novel endocrine therapies.
These application notes provide an overview of the effects of a representative estrogen receptor agonist, 17β-estradiol (E2), on common breast cancer cell lines and detail standard protocols for assessing these effects.
Data Presentation: Effects of Estrogen Receptor Agonist (17β-Estradiol) on Breast Cancer Cell Lines
The following tables summarize the typical responses of well-characterized estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines to treatment with an ER agonist like 17β-estradiol (E2).
Table 1: Characteristics of Common Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor α (ERα) Status | Progesterone Receptor (PR) Status | HER2 Status | Typical Response to E2 |
| MCF-7 | Positive | Positive | Negative | Proliferation, induction of ER target genes.[7][8] |
| T47D | Positive | Positive | Negative | Proliferation, induction of ER target genes.[9] |
| ZR-75-1 | Positive | Positive | Negative | Proliferation, induction of ER target genes.[10] |
| MDA-MB-231 | Negative | Negative | Negative | Generally unresponsive to E2-mediated ER signaling.[8][11] |
Table 2: Quantitative Effects of 17β-Estradiol (E2) on ER-Positive Breast Cancer Cell Lines (MCF-7)
| Parameter | E2 Concentration | Result | Reference Assay |
| Cell Proliferation | 10 nM | Significant increase in cell number over 48-72 hours. | MTT Assay, Crystal Violet Staining |
| ER Target Gene Expression (e.g., PS2, GREB1) | 10 nM | Marked upregulation of mRNA levels within 24 hours.[4] | qRT-PCR |
| Protein Expression (e.g., Cyclin D1) | 10 nM | Increased protein levels observed after 24 hours.[2] | Western Blot |
| Cell Cycle Progression | 10 nM | Increased percentage of cells in S phase. | Flow Cytometry (Propidium Iodide Staining) |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of ER agonists on breast cancer cell lines are provided below.
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To quantify the effect of an ER agonist on the proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium supplemented with charcoal-stripped serum (CSS)
-
17β-Estradiol (E2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in complete growth medium and incubate for 24 hours.
-
Hormone Deprivation: Replace the medium with phenol red-free medium containing 10% CSS and incubate for 24-48 hours to synchronize cells and minimize the effects of estrogens present in the serum.
-
Treatment: Treat the cells with varying concentrations of E2 (e.g., 0.01 nM to 100 nM) or vehicle control (e.g., ethanol).
-
Incubation: Incubate the plates for the desired time period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability/proliferation.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for ER Target Gene Expression
Objective: To measure the change in the expression of estrogen-responsive genes following treatment with an ER agonist.
Materials:
-
Treated cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., PS2, GREB1, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment: Plate cells and treat with E2 as described in the proliferation assay protocol for a specified duration (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 3: Western Blotting for Protein Expression
Objective: To detect changes in the protein levels of key signaling molecules and cell cycle regulators after ER agonist treatment.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with E2, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Experimental Workflow
Estrogen Receptor Signaling Pathway
This diagram illustrates the classical genomic signaling pathway activated by an estrogen receptor agonist in a breast cancer cell.
Caption: Genomic signaling pathway of an ER agonist in breast cancer cells.
Non-Genomic Estrogen Receptor Signaling
This diagram depicts the rapid, non-genomic signaling pathways that can be activated by ER agonists at the cell membrane.
Caption: Non-genomic ER agonist signaling pathways.
Experimental Workflow for Assessing ER Agonist Effects
This diagram outlines the general workflow for studying the impact of an ER agonist on breast cancer cell lines.
Caption: Workflow for analyzing ER agonist effects on breast cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 [frontiersin.org]
- 4. Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen Receptor Positive Breast Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 6. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
- 8. Nuclear Receptors Are Differentially Expressed and Activated in KAIMRC1 Compared to MCF7 and MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing Estrogen Receptor-Agonist-1 Induced Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor alpha (ERα) is a key regulator of cell proliferation and survival in hormone-sensitive tissues and is a primary target in the treatment of estrogen-dependent cancers, such as a majority of breast cancers.[1][2] Compounds that act as agonists to ERα can stimulate cell proliferation, a critical event in both normal physiological processes and the progression of cancer.[3][4][5] Therefore, robust and reproducible methods to assess ERα agonist-induced proliferation are essential for basic research and the development of new therapeutic agents.
These application notes provide detailed protocols for quantifying the proliferative response of ERα-positive cells to an estrogen receptor agonist (ER-Agonist-1). The included methodologies cover established cell-based assays, outline the underlying signaling pathways, and provide guidance on data analysis and presentation.
Recommended Cell Lines
The selection of an appropriate cell line is crucial for studying ERα-mediated proliferation. The following human breast cancer cell lines are well-characterized, express ERα, and exhibit a proliferative response to estrogens, making them suitable models for these assays.
| Cell Line | Description | Key Characteristics |
| MCF-7 | Luminal A breast cancer cell line. | ERα-positive, progesterone (B1679170) receptor (PR)-positive. Widely used and well-characterized for estrogen response studies.[6][7] Proliferation is stimulated by estradiol (B170435) (E2).[8] |
| T-47D | Luminal A breast cancer cell line. | ERα-positive, PR-positive.[9] Shows a robust proliferative response to estrogens. The ratio of ERα to ERβ can influence the proliferative response.[10] |
| ZR-75-1 | Luminal B breast cancer cell line. | ERα-positive, PR-positive.[11][12] Responsive to estrogenic and anti-estrogenic compounds.[13] |
Signaling Pathways in ERα-Mediated Proliferation
Upon binding of an agonist, ERα can stimulate cell proliferation through both genomic and non-genomic signaling pathways. The genomic pathway involves the translocation of the ERα-agonist complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes involved in cell cycle progression, such as GREB1, PGR, and TFF1.[14][15]
Non-genomic signaling is initiated by a subpopulation of ERα located at the cell membrane or in the cytoplasm.[3] This can lead to the rapid activation of kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which in turn promote cell proliferation and survival.[4][16][17][18][19]
Experimental Workflow for Assessing Proliferation
A typical workflow for assessing the proliferative effects of an ERα agonist involves several key steps, from cell culture preparation to data analysis.
Protocols for Proliferation Assays
A. MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[20] The amount of formazan is proportional to the number of living cells.
Materials:
-
ERα-positive cells (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Estrogen-free medium: Phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS)
-
ER-Agonist-1 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Culture Preparation: Culture MCF-7 cells in complete growth medium. Two to three days before the experiment, switch the cells to estrogen-free medium to deplete endogenous hormones.[21]
-
Cell Seeding: Trypsinize and resuspend the cells in estrogen-free medium. Seed 5,000 cells in 100 µL of medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of ER-Agonist-1 in estrogen-free medium. Remove the medium from the wells and add 100 µL of the agonist dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest agonist concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.[20] Shake the plate for 10 minutes to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
B. BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis in proliferating cells.[22] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[22][23]
Materials:
-
ERα-positive cells (e.g., T-47D)
-
Estrogen-free medium
-
ER-Agonist-1 stock solution
-
BrdU labeling solution (e.g., 10 µM)
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP, or fluorescent dye)
-
Stop solution (if using HRP)
-
96-well plates (clear for colorimetric, black for fluorescent)
-
Microplate reader or fluorescence microscope
Protocol:
-
Cell Culture and Seeding: Follow steps 1 and 2 of the MTT protocol, using T-47D cells.
-
Treatment: Treat cells with serial dilutions of ER-Agonist-1 as described in step 3 of the MTT protocol.
-
Incubation: Incubate the plate for 48 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Fixation and Denaturation: Remove the medium, and fix and denature the cellular DNA according to the manufacturer's instructions for the specific BrdU kit being used. This step is crucial to allow the antibody access to the incorporated BrdU.[23]
-
Antibody Staining: Add the anti-BrdU antibody and incubate to allow binding.
-
Detection: Wash the wells and add the appropriate detection substrate. If using a colorimetric assay, add a stop solution.
-
Data Acquisition: Read the absorbance or fluorescence on a microplate reader.
Data Presentation and Analysis
The results of the proliferation assays should be presented as a dose-response curve, with the concentration of ER-Agonist-1 on the x-axis (log scale) and the percentage of proliferation on the y-axis. The data should be normalized to the vehicle control, which is set to 100%.
Calculating the EC₅₀: The half-maximal effective concentration (EC₅₀) is the concentration of an agonist that gives a response halfway between the baseline and the maximum response.[24][25] It is a measure of the agonist's potency. The EC₅₀ can be calculated by fitting the dose-response data to a four-parameter logistic (4PL) curve using software such as GraphPad Prism.[26][27]
Example Data Tables
Table 1: Proliferation of MCF-7 Cells in Response to ER-Agonist-1 (MTT Assay)
| ER-Agonist-1 (nM) | Absorbance (570 nm) (Mean ± SD) | % Proliferation vs. Vehicle |
| 0 (Vehicle) | 0.45 ± 0.03 | 100% |
| 0.01 | 0.58 ± 0.04 | 129% |
| 0.1 | 0.81 ± 0.05 | 180% |
| 1 | 1.12 ± 0.07 | 249% |
| 10 | 1.25 ± 0.08 | 278% |
| 100 | 1.28 ± 0.09 | 284% |
| 1000 | 1.30 ± 0.08 | 289% |
Table 2: Proliferation of T-47D Cells in Response to ER-Agonist-1 (BrdU Assay)
| ER-Agonist-1 (nM) | Relative Fluorescence Units (RFU) (Mean ± SD) | % Proliferation vs. Vehicle |
| 0 (Vehicle) | 1500 ± 120 | 100% |
| 0.01 | 1950 ± 150 | 130% |
| 0.1 | 2700 ± 210 | 180% |
| 1 | 3600 ± 280 | 240% |
| 10 | 3900 ± 300 | 260% |
| 100 | 4050 ± 310 | 270% |
| 1000 | 4100 ± 320 | 273% |
Table 3: EC₅₀ Values for ER-Agonist-1 Induced Proliferation
| Cell Line | Assay | EC₅₀ (nM) |
| MCF-7 | MTT | 0.85 |
| T-47D | BrdU | 0.79 |
Conclusion
The protocols described in these application notes provide a framework for the robust assessment of ERα agonist-induced cell proliferation. The choice of cell line and proliferation assay may depend on the specific research question and available resources. Careful execution of these experiments and appropriate data analysis will yield reliable and reproducible results, contributing to a better understanding of ERα signaling and the development of novel therapeutics.
References
- 1. Estrogen Receptor Signaling in Breast Cancer [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel Actions of Estrogen to Promote Proliferation: Integration of Cytoplasmic and Nuclear Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - The estrogen signaling pathway reprograms prostate cancer cell metabolism and supports proliferation and disease progression [jci.org]
- 6. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Influence of Cellular ERα/ERβ Ratio on the ERα-Agonist Induced Proliferation of Human T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PACE4 is an important driver of ZR-75-1 estrogen receptor-positive breast cancer proliferation and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ZR-75-1 breast cancer models to study the utility of 18F-FES by PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DUAL INHIBITION OF ERK1/2 AND AKT PATHWAYS IS REQUIRED TO SUPPRESS THE GROWTH AND SURVIVAL OF ENDOMETRIOTIC CELLS AND LESIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 23. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. clyte.tech [clyte.tech]
- 25. Generating kinetic EC50 values using label-free cytotoxicity assays [nanolive.com]
- 26. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 27. EC50 Calculator | AAT Bioquest [aatbio.com]
Application Note: Western Blot Analysis of Estrogen Receptor Activation by Estrogen Receptor-Agonist-1 (ERA-1)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction The estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that play a critical role in various physiological processes and are implicated in the pathology of diseases such as breast cancer.[1][2] Upon activation by agonists, ERs undergo conformational changes, dimerize, and translocate to the nucleus to regulate gene expression.[3] This activation can occur through classical genomic pathways, involving direct binding to estrogen response elements (EREs) on DNA, or through non-genomic pathways that trigger rapid intracellular signaling cascades like MAPK and PI3K/Akt.[4][5][6]
This application note provides a detailed protocol for using Western blotting to analyze the activation of the estrogen receptor (ER) in response to a specific agonist, "Estrogen Receptor-Agonist-1" (ERA-1). Western blotting is a powerful technique to semi-quantitatively measure changes in protein levels, post-translational modifications (such as phosphorylation, a key marker of activation), and subcellular localization.[7] The following protocols and data are intended to guide researchers in assessing the efficacy and mechanism of action of novel ER agonists.
Signaling Pathway of Estrogen Receptor Activation
Upon binding an agonist like ERA-1, the estrogen receptor can initiate signaling through multiple pathways. The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to EREs and recruits co-regulators to modulate the transcription of target genes.[5] Additionally, non-genomic pathways can be rapidly activated, often by a subpopulation of ER located at the cell membrane, leading to the activation of kinase cascades such as MAPK/ERK and PI3K/Akt.[6][8] These kinases can, in turn, phosphorylate and activate ER and other downstream targets, influencing cell proliferation and survival.[4][8]
Experimental Workflow
The overall workflow for Western blot analysis involves several sequential steps, beginning with cell culture and treatment, followed by protein extraction and quantification. The proteins are then separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies for detection and analysis.[9][10]
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Use an ER-positive cell line, such as MCF-7 breast cancer cells.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Hormone Depletion: Prior to treatment, replace the growth medium with phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS for 24-48 hours to reduce background estrogenic effects.
-
Treatment: Treat cells with varying concentrations of ERA-1 (e.g., 0, 1, 10, 100 nM) for different time points (e.g., 0, 15, 30, 60 minutes for phosphorylation; 0, 4, 8, 24 hours for total protein levels and translocation).
Protocol 2: Subcellular Fractionation (Nuclear & Cytoplasmic Extraction)
This protocol is essential for observing the translocation of ER from the cytoplasm to the nucleus upon agonist stimulation.[11]
-
Cell Collection: After treatment, wash cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Pelleting: Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 200 µL of ice-cold hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease and phosphatase inhibitors). Incubate on ice for 15 minutes.
-
Membrane Disruption: Add 10 µL of 10% NP-40 alternative detergent and vortex vigorously for 15 seconds.
-
Isolate Cytoplasmic Fraction: Centrifuge at 1,000 x g for 5 minutes at 4°C. Carefully collect the supernatant, which contains the cytoplasmic fraction.[12]
-
Nuclear Lysis: Wash the remaining nuclear pellet with 500 µL of the hypotonic buffer. Centrifuge again and discard the supernatant.
-
Isolate Nuclear Fraction: Resuspend the nuclear pellet in 50 µL of ice-cold nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, with protease and phosphatase inhibitors). Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify Nuclear Lysate: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant, which is the nuclear protein fraction.
-
Storage: Store both cytoplasmic and nuclear fractions at -80°C.
Protocol 3: Protein Quantification
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading of protein for SDS-PAGE.[7] Follow the manufacturer's instructions.
Protocol 4: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[13]
-
Gel Electrophoresis: Load the samples onto an 8-10% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Activate the PVDF membrane in methanol (B129727) for 1 minute before use. Perform the transfer at 100 V for 1-2 hours or overnight at a lower voltage in a cold room.[14][15]
-
Blocking: After transfer, wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10][15]
Protocol 5: Immunodetection
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13][14]
-
For ER Activation: Use antibodies against Phospho-ERα (e.g., Ser118).[16]
-
For Total ER: Use an antibody against total ERα or ERβ.
-
For Loading Controls: Use antibodies for GAPDH or β-Actin (cytoplasmic) and Lamin B1 or Histone H3 (nuclear).
-
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[15]
-
Final Washes: Repeat the washing step with TBST three times.
Protocol 6: Data Acquisition and Quantitative Analysis
-
Signal Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Image Capture: Capture the chemiluminescent signal using a digital imaging system. Avoid signal saturation to ensure data is within the linear dynamic range for accurate quantification.[17][18]
-
Densitometry: Quantify the band intensities using image analysis software like ImageJ.[7][19]
-
Normalization: Normalize the intensity of the target protein band to its respective loading control. For phosphorylation studies, normalize the phospho-protein signal to the total protein signal.[17][19]
Data Presentation and Interpretation
Quantitative data should be presented clearly to demonstrate the effects of ERA-1. The following tables show hypothetical results from experiments conducted according to the protocols above.
Table 1: Dose-Dependent Phosphorylation of ERα by ERA-1 MCF-7 cells were treated with increasing concentrations of ERA-1 for 30 minutes. Cell lysates were analyzed by Western blot for Phospho-ERα (Ser118) and Total ERα.
| ERA-1 Conc. (nM) | Relative p-ERα / Total ERα Intensity (Fold Change vs. Control) |
| 0 (Vehicle) | 1.00 |
| 1 | 2.54 |
| 10 | 5.89 |
| 100 | 6.12 |
Interpretation: ERA-1 induces a dose-dependent increase in ERα phosphorylation at Ser118, a key marker of its activation, with the effect beginning to saturate at 10 nM.
Table 2: Time-Course of ERα Nuclear Translocation Induced by ERA-1 MCF-7 cells were treated with 10 nM ERA-1 for various durations. Cytoplasmic and nuclear fractions were isolated and analyzed for total ERα levels. Lamin B1 served as the nuclear loading control and GAPDH as the cytoplasmic control.
| Treatment Time (hours) | Relative ERα Intensity (Nuclear Fraction) | Relative ERα Intensity (Cytoplasmic Fraction) |
| 0 | 1.00 | 1.00 |
| 1 | 3.50 | 0.45 |
| 4 | 4.25 | 0.20 |
| 8 | 2.80 | 0.15 |
Interpretation: ERA-1 treatment leads to a rapid translocation of ERα from the cytoplasm to the nucleus, peaking around 4 hours. The subsequent decrease in nuclear ERα at 8 hours may suggest the onset of receptor degradation after prolonged activation, a common mechanism for signal termination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 12. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Estrogen Receptor alpha Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 17. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
Estrogen receptor-agonist-1 solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Estrogen Receptor-Agonist-1 (ERA-1) for in vitro assays. The protocols outlined below are intended to serve as a comprehensive guide for utilizing ERA-1 in common experimental settings to assess its estrogenic activity.
Physicochemical Properties and Solubility
This compound, also identified as compound 4e, is a potent agonist of the estrogen receptor alpha (ERα). Accurate preparation of this compound for in vitro studies is critical for obtaining reliable and reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 263717-32-4 |
| Molecular Formula | C₂₄H₂₂N₂O₂ |
| Molecular Weight | 370.44 g/mol |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (269.95 mM) | Use of newly opened, anhydrous DMSO is recommended. Sonication may be required to facilitate dissolution. |
| Ethanol | Soluble | While specific quantitative data is unavailable, pyrazole-containing compounds generally exhibit good solubility in ethanol. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Due to its chemical structure, ERA-1 is expected to have low solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like DMSO before further dilution in aqueous buffers. |
Preparation of Stock and Working Solutions
Proper preparation and storage of stock solutions are crucial to maintain the integrity and activity of ERA-1.
Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of ERA-1 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). To prepare a 10 mM stock solution, dissolve 3.704 mg of ERA-1 in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for short intervals until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months. It is advisable to store the solution under a nitrogen atmosphere.
Preparation of Working Solutions for Cell-Based Assays
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.
-
Intermediate Dilutions: Prepare a series of intermediate dilutions of the high-concentration DMSO stock solution in 100% DMSO. This allows for the addition of a small, consistent volume of the DMSO solution to the culture medium for each final concentration, thereby maintaining a constant final DMSO percentage across all experimental conditions.
-
Final Dilution: Add a small volume (e.g., 1 µL) of each intermediate DMSO dilution to the appropriate volume of cell culture medium to achieve the desired final concentrations of ERA-1. For example, adding 1 µL of a 10 mM DMSO stock to 1 mL of medium will result in a final concentration of 10 µM ERA-1 with 0.1% DMSO.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium as used for the highest concentration of ERA-1.
In Vitro Assay Protocols
The following are detailed protocols for two common in vitro assays to determine the estrogenic activity of ERA-1.
Estrogen-Responsive Cell Proliferation Assay (E-Screen)
This assay measures the proliferative effect of estrogenic compounds on the human breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells
-
DMEM with 10% Fetal Bovine Serum (FBS) for routine culture
-
Phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS (cs-FBS) for the assay
-
ERA-1
-
17β-Estradiol (positive control)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Sulforhodamine B (SRB)
-
Trichloroacetic acid (TCA)
-
Tris base solution
Protocol:
-
Cell Culture and Hormone Deprivation:
-
Culture MCF-7 cells in DMEM with 10% FBS.
-
For the assay, switch the cells to phenol red-free DMEM with 10% cs-FBS for at least 3-4 days to deplete endogenous hormones.
-
-
Cell Seeding:
-
Trypsinize and resuspend the hormone-deprived cells in phenol red-free DMEM with 10% cs-FBS.
-
Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of ERA-1 and 17β-estradiol in phenol red-free DMEM with 10% cs-FBS.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds and controls. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 6 days.
-
-
SRB Assay for Cell Proliferation:
-
Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only) from all readings.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the dose-response curve and determine the EC₅₀ value (the concentration that elicits 50% of the maximal proliferative response).
Estrogen Receptor Luciferase Reporter Gene Assay
This assay utilizes a cell line stably expressing the estrogen receptor and a luciferase reporter gene under the control of an estrogen response element (ERE).
Materials:
-
ER-positive cell line stably expressing an ERE-luciferase reporter (e.g., T47D-KBluc, MCF7-VM7Luc4E2)
-
Assay medium (phenol red-free medium with cs-FBS)
-
ERA-1
-
17β-Estradiol (positive control)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
Protocol:
-
Cell Seeding:
-
Seed the reporter cell line in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer at the end of the experiment.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of ERA-1 and 17β-estradiol in the assay medium.
-
Replace the medium with the prepared compound dilutions and controls.
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Luminescence is typically measured in Relative Light Units (RLU).
-
Normalize the RLU values by subtracting the background (wells with cells and vehicle control).
-
Express the data as fold induction over the vehicle control.
-
Plot the dose-response curve and determine the EC₅₀ value.
Estrogen Receptor Alpha Signaling Pathway
ERA-1, as an ERα agonist, is expected to activate the classical estrogen signaling pathway. Upon binding to ERα in the cytoplasm, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Application Notes and Protocols for Lentiviral Expression of Estrogen Receptors in Agonist Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptors (ERs), primarily ERα and ERβ, are ligand-activated transcription factors that play a pivotal role in various physiological processes and are critically implicated in the pathology of diseases such as breast cancer. Studying the effects of estrogen receptor agonists is crucial for understanding endocrine signaling and for the development of novel therapeutics. Lentiviral vectors provide a robust and efficient method for the stable expression of estrogen receptors in a wide range of mammalian cells, including those that are difficult to transfect by other means. This enables the creation of cellular models that consistently express ERα or ERβ, providing a reliable platform for high-throughput screening and detailed mechanistic studies of estrogen receptor agonists.
These application notes provide a comprehensive overview and detailed protocols for the use of lentiviral systems to express estrogen receptors for the characterization of agonist compounds. The protocols cover lentivirus production, transduction of target cells, and subsequent functional assays to quantify the activity of ER agonists, including luciferase reporter assays, quantitative PCR (qPCR) for target gene expression, and cell proliferation assays.
Core Methodologies
The overall workflow for these studies involves the generation of lentiviral particles encoding the estrogen receptor of interest, transduction of a suitable host cell line, and subsequent characterization of the cellular response to various estrogen receptor agonists.
Estrogen Receptor Signaling Pathways
Estrogens mediate their effects through two primary pathways: a genomic pathway that involves the regulation of gene expression, and a non-genomic pathway that triggers rapid intracellular signaling cascades.[1]
Genomic Signaling Pathway
In the classical genomic pathway, estrogen binds to ERs in the cytoplasm or nucleus.[2] This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
Non-Genomic Signaling Pathway
The non-genomic pathway is initiated by a subpopulation of ERs located at the plasma membrane.[2] Upon estrogen binding, these membrane-associated ERs can rapidly activate various kinase signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, leading to more immediate cellular responses.[3]
Data Presentation
The following tables summarize representative quantitative data obtained from studies utilizing lentiviral expression of estrogen receptors to characterize the activity of various agonists.
Table 1: Luciferase Reporter Assay Data for ER Agonists
| Agonist | Target Receptor | Cell Line | EC50 (nM) | Max. Induction (Fold) |
| 17β-Estradiol (E2) | ERα | T47D | ~0.01[3] | ~120[4] |
| Propyl-pyrazole-triol (PPT) | ERα | U2OS | 0.03[4] | ~173% of control[4] |
| Diarylpropionitrile (DPN) | ERβ | U2OS | 2[4] | ~110% of E2 max[4] |
Table 2: qPCR Data for ER Target Gene Expression
| Agonist (10 nM) | Target Receptor | Cell Line | Target Gene | Fold Change vs. Vehicle |
| 17β-Estradiol (E2) | ERα | MCF-7 | TFF1 | ~8-10[5][6] |
| 17β-Estradiol (E2) | ERα | MCF-7 | GREB1 | ~6-8[7] |
| Propyl-pyrazole-triol (PPT) | ERα | MCF-7 | PDCD4 | ~2.5[8] |
| Diarylpropionitrile (DPN) | ERβ | MDA-MB-231 (ERβ lentivirus) | IL-8 | Decrease observed[9] |
Table 3: Cell Proliferation Data for ER Agonists
| Agonist | Target Receptor | Cell Line | Assay | % Increase in Proliferation |
| 17β-Estradiol (1 nM) | ERα | T47D | Resazurin | ~164% of control[4] |
| Propyl-pyrazole-triol (PPT) | ERα | T47D | Resazurin | ~173% of control[4] |
| 17β-Estradiol (10 nM) | ERα | MCF-7 | Cell Count | ~50-100%[10] |
| Diarylpropionitrile (DPN) | ERβ | L-428 | Colony Formation | ~50% decrease[11] |
Experimental Protocols
Protocol 1: Lentivirus Production
This protocol describes the generation of high-titer lentiviral particles in HEK293T cells using polyethyleneimine (PEI) transfection.
Materials:
-
HEK293T cells
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lentiviral transfer plasmid (encoding ERα or ERβ)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Polyethyleneimine (PEI), linear, 25 kDa (1 mg/mL in H2O, pH 7.0)
-
0.45 µm PVDF syringe filters
-
10 cm tissue culture dishes
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of DMEM supplemented with 10% FBS.
-
Incubate at 37°C, 5% CO2 overnight. Cells should be 70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture:
-
10 µg transfer plasmid
-
7.5 µg packaging plasmid
-
2.5 µg envelope plasmid
-
Add Opti-MEM to a final volume of 500 µL.
-
-
In a separate sterile tube, add 60 µL of PEI (1 mg/mL) to 440 µL of Opti-MEM.
-
Add the DNA mixture to the diluted PEI, vortex briefly, and incubate at room temperature for 20 minutes.
-
Gently add the DNA-PEI mixture dropwise to the HEK293T cells. Swirl the plate to ensure even distribution.
-
Incubate at 37°C, 5% CO2.
-
-
Day 3: Change Medium
-
Approximately 16-18 hours post-transfection, carefully aspirate the medium and replace it with 10 mL of fresh, pre-warmed DMEM with 10% FBS.
-
-
Day 4 & 5: Harvest Lentivirus
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh medium to the cells and return to the incubator.
-
At 72 hours post-transfection, collect the supernatant and pool it with the 48-hour collection.
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PVDF syringe filter.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation. For long-term storage, aliquot and store at -80°C.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol details the transduction of breast cancer cell lines (e.g., MCF-7, MDA-MB-231) with the produced lentivirus.
Materials:
-
Target cells (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium for the target cell line
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock solution)
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Day 1: Seed Target Cells
-
Plate 2 x 10^5 cells per well in a 6-well plate in 2 mL of complete growth medium.
-
Incubate overnight to allow cells to adhere.
-
-
Day 2: Transduction
-
Thaw the lentiviral supernatant on ice.
-
Prepare the transduction medium: for each well, add the desired amount of lentivirus (determine the optimal multiplicity of infection (MOI) empirically) and Polybrene to a final concentration of 8 µg/mL in 1 mL of complete growth medium.
-
Aspirate the medium from the cells and add the transduction medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Day 3: Change Medium
-
Remove the transduction medium and replace it with 2 mL of fresh complete growth medium.
-
-
Day 4 onwards: Selection
-
Begin selection by adding the appropriate concentration of antibiotic (e.g., puromycin, determine the optimal concentration with a kill curve) to the medium.
-
Replace the selection medium every 2-3 days until non-transduced control cells are eliminated.
-
Expand the surviving cells to establish a stable, ER-expressing cell line.
-
Protocol 3: Luciferase Reporter Assay for ER Activation
This assay measures the transcriptional activity of the estrogen receptor upon agonist binding using a lentiviral reporter construct containing an Estrogen Response Element (ERE) driving luciferase expression.[12]
Materials:
-
Stable cell line expressing the ER of interest and an ERE-luciferase reporter
-
Phenol (B47542) red-free medium supplemented with charcoal-stripped FBS
-
ER agonists (e.g., 17β-Estradiol, PPT, DPN)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Day 1: Seed Cells
-
Plate 1 x 10^4 cells per well in a 96-well plate in 100 µL of phenol red-free medium with charcoal-stripped FBS.
-
Incubate overnight.
-
-
Day 2: Agonist Treatment
-
Prepare serial dilutions of the ER agonists in phenol red-free medium.
-
Remove the medium from the cells and add 100 µL of the agonist-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Day 3: Measure Luciferase Activity
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate fold induction relative to the vehicle control and determine EC50 values.
-
Protocol 4: Quantitative PCR (qPCR) for ER Target Gene Expression
This protocol quantifies the mRNA expression of known estrogen receptor target genes, such as TFF1 and GREB1, following agonist treatment.
Materials:
-
Stable ER-expressing cell line
-
Phenol red-free medium with charcoal-stripped FBS
-
ER agonists
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR primers for target genes (e.g., TFF1, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
Real-time PCR detection system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Plate cells in 6-well plates and treat with ER agonists as described for the luciferase assay.
-
After the desired treatment period (e.g., 24 hours), lyse the cells and extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.
-
Protocol 5: Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation in response to ER agonist treatment.
Materials:
-
Stable ER-expressing cell line
-
Phenol red-free medium with charcoal-stripped FBS
-
ER agonists
-
96-well tissue culture plates
-
BrdU Labeling and Detection Kit
-
Microplate reader
Procedure:
-
Day 1: Seed Cells
-
Plate 5 x 10^3 cells per well in a 96-well plate in 100 µL of phenol red-free medium with charcoal-stripped FBS.
-
Incubate overnight.
-
-
Day 2: Agonist Treatment
-
Treat cells with serial dilutions of ER agonists as described previously.
-
Incubate for 48-72 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
-
Detection:
-
Remove the labeling medium, fix the cells, and denature the DNA according to the kit manufacturer's protocol.
-
Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Incubate, wash, and add the substrate solution.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of proliferation relative to the vehicle control.
-
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Response-specific and ligand dose-dependent modulation of estrogen receptor (ER) alpha activity by ERbeta in the uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Cellular ERα/ERβ Ratio on the ERα-Agonist Induced Proliferation of Human T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The estrogen-regulated protein, TFF1, stimulates migration of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The trefoil factor 1 (TFF1) protein involved in doxorubicin‑induced apoptosis resistance is upregulated by estrogen in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OhioLINK ETD: Haines, Corinne Nicole [etd.ohiolink.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Estrogen receptor β inhibits breast cancer migration and promotes its apoptosis through NF-κB/IL-8 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen receptor β inhibits 17β-estradiol-stimulated proliferation of the breast cancer cell line T47D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for High-Throughtput Screening of Novel Estrogen Receptor-Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor (ER) is a crucial therapeutic target for a variety of conditions, including osteoporosis, menopausal symptoms, and hormone-responsive cancers. The discovery of novel ER agonists requires robust and efficient screening methodologies. High-throughput screening (HTS) has emerged as a powerful strategy for rapidly evaluating large chemical libraries to identify promising lead compounds. This document provides detailed application notes and protocols for conducting HTS campaigns to discover novel ER agonists, focusing on common in vitro assays.
Estrogens exert their effects through two primary signaling pathways: the classical genomic pathway and the non-genomic pathway. In the genomic pathway, estrogen binds to ER in the nucleus, leading to receptor dimerization and binding to specific DNA sequences called estrogen response elements (EREs) in the promoters of target genes, thereby regulating their transcription.[1][2] The non-genomic pathway involves membrane-associated ERs that can rapidly activate various kinase cascades, such as the MAPK and PI3K/AKT pathways, influencing cellular processes without direct gene regulation.[2][3]
This guide will detail the methodologies for key HTS assays, present quantitative data for comparison, and provide visual representations of the underlying biological and experimental workflows.
Estrogen Receptor Signaling Pathway
The following diagram illustrates the major signaling pathways activated by estrogen receptor agonists.
High-Throughput Screening Workflow for ER Agonists
A typical HTS workflow for identifying and validating novel ER agonists involves a multi-step process, from initial screening of a large compound library to subsequent confirmation and characterization of hits.
Experimental Protocols
Here, we provide detailed protocols for three commonly used HTS assays for the identification of ER agonists.
ERα Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the genomic signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of an estrogen response element (ERE).[4]
Materials:
-
T47D-KBluc cells (stably expressing luciferase reporter gene)
-
DMEM/F12 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS)
-
Test compounds dissolved in DMSO
-
17β-Estradiol (positive control)
-
Bright-Glo™ Luciferase Assay System
-
384-well white, clear-bottom assay plates
-
Multidrop combi reagent dispenser
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Culture T47D-KBluc cells in DMEM/F12 with 10% CS-FBS.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.
-
Using a Multidrop combi, dispense 50 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and 17β-estradiol in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.
-
Add 0.5 µL of the compound solutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate and the Bright-Glo™ reagent to room temperature.
-
Add 25 µL of Bright-Glo™ reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of activation relative to the positive control (17β-Estradiol).
-
Determine the EC50 values for active compounds by fitting the dose-response data to a four-parameter logistic curve.
-
Assess assay quality using the Z'-factor, where a value > 0.5 indicates a robust assay.
ER Competitive Binding Assay
This biochemical assay measures the ability of a test compound to compete with a fluorescently labeled estrogen for binding to the ER protein.
Materials:
-
Recombinant human ERα or ERβ protein
-
Fluorescently labeled estrogen (e.g., Fluormone™ ES2)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
Test compounds in DMSO
-
17β-Estradiol (unlabeled, for standard curve)
-
384-well black, low-volume assay plates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a solution of ER protein and fluorescently labeled estrogen in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Compound Addition:
-
Add 1 µL of test compound or unlabeled 17β-estradiol dilutions to the wells of the 384-well plate.
-
-
Reaction Incubation:
-
Add 19 µL of the ER/fluorescent estrogen mix to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Fluorescence Polarization Reading:
-
Measure the fluorescence polarization (FP) of each well using a plate reader.
-
Data Analysis:
-
Generate a standard curve using the unlabeled 17β-estradiol data.
-
Calculate the percentage of inhibition of binding for each test compound.
-
Determine the IC50 values for active compounds from the dose-response curves.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of compounds by measuring their ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.[5][6]
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
DMEM supplemented with 10% CS-FBS
-
Test compounds in DMSO
-
17β-Estradiol (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well clear cell culture plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM with 10% CS-FBS.
-
Seed 3,000 cells per well in 100 µL of media into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Add 100 µL of media containing the test compounds or 17β-estradiol at 2x the final concentration.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence signal.
-
Data Analysis:
-
Calculate the fold-change in cell proliferation relative to the vehicle control.
-
Determine the EC50 values for compounds that induce proliferation.
Data Presentation
The following tables summarize typical quantitative data obtained from HTS assays for known ER agonists and assay performance metrics.
Table 1: Potency of Standard Estrogen Receptor Agonists in Different Assays
| Compound | ERα Reporter Assay (EC50, nM) | ER Binding Assay (IC50, nM) | MCF-7 Proliferation (EC50, nM) |
| 17β-Estradiol | 0.01 - 0.1 | 0.1 - 1 | 0.001 - 0.01 |
| Diethylstilbestrol (DES) | 0.01 - 0.1 | 0.2 - 2 | 0.001 - 0.01 |
| Genistein | 10 - 100 | 50 - 500 | 100 - 1000 |
| Bisphenol A (BPA) | 100 - 1000 | 1000 - 10000 | 1000 - 10000 |
Table 2: Typical Assay Performance Metrics
| Assay Type | Z'-Factor | Coefficient of Variation (CV%) | Hit Rate (%) |
| ERα Reporter Gene Assay | 0.6 - 0.8 | < 15% | 0.5 - 2% |
| ER Competitive Binding Assay | 0.7 - 0.9 | < 10% | 1 - 3% |
| MCF-7 Cell Proliferation Assay | 0.5 - 0.7 | < 20% | 0.1 - 1% |
Conclusion
The selection of an appropriate HTS assay for the discovery of novel ER agonists depends on the specific goals of the screening campaign. Reporter gene assays offer a direct measure of transcriptional activation and are well-suited for primary screening. Binding assays provide information on the direct interaction of a compound with the receptor. Cell proliferation assays offer a more phenotypic readout of estrogenic activity. By employing a combination of these assays in a tiered screening approach, researchers can efficiently identify and characterize promising new estrogen receptor agonists for further drug development.
References
- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative high-throughput phenotypic screening for environmental estrogens using the E-Morph Screening Assay in combination with in silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. signosisinc.com [signosisinc.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. 17β-Estradiol responsiveness of MCF-7 laboratory strains is dependent on an autocrine signal activating the IGF type I receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low response in Estrogen receptor-agonist-1 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Estrogen Receptor-alpha (ERα) agonist assays, particularly focusing on low or no response.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for a low or no signal in my ERα agonist assay?
A low or absent signal in an ERα agonist assay can stem from several factors, including problems with the cells, reagents, experimental conditions, or the test compounds themselves. Key areas to investigate include cell health and ERα expression levels, the integrity and concentration of the positive control and test compounds, and suboptimal assay conditions such as incubation time, temperature, and buffer composition.[1]
Q2: How can I be sure that my cells are responsive to estrogens?
To confirm that your cell line is responsive, always include a potent and well-characterized ERα agonist as a positive control, such as 17β-estradiol (E2).[2][3] A robust dose-response curve to the positive control indicates that the cellular machinery for ERα signaling is intact. If the positive control fails to elicit a response, it points to a fundamental issue with the assay system rather than the test compound.
Q3: My positive control is working, but my test compound shows no activity. What should I do?
If the positive control is active, the issue likely lies with the test compound. Consider the following:
-
Compound Concentration: The compound may not be potent enough at the tested concentrations. A wider concentration range, including higher concentrations, may be necessary.
-
Compound Solubility: Poor solubility can lead to an artificially low concentration in the assay medium. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration is not inhibitory to the cells.[4]
-
Compound Stability: The compound may be unstable under the assay conditions (e.g., light-sensitive, or degrades in the medium).
-
Antagonistic Properties: The compound may be an ERα antagonist rather than an agonist. Consider testing its activity in an antagonist assay format.[5]
Q4: Can the type of cell line affect my ERα agonist assay results?
Absolutely. The choice of cell line is critical. Different cell lines, such as MCF-7, T-47D, and U2OS, have varying levels of endogenous ERα expression.[2][6][7][8] Some commonly used "ER-negative" cell lines like MDA-MB-231 may still express low levels of ERα.[6][7][8] It is crucial to use a cell line with sufficient and consistent ERα expression for a robust assay window. Some assays utilize cell lines stably transfected with an ERα expression construct and a reporter gene to ensure consistent receptor levels.[9][10]
Troubleshooting Guide: Low or No Response
This guide provides a systematic approach to troubleshooting low or no signal in your ERα agonist assays.
Step 1: Evaluate the Positive Control Response
The first step is to critically assess the performance of your positive control (e.g., 17β-estradiol).
| Observation | Potential Cause | Recommended Action |
| No response or very low signal from the positive control. | Problems with the assay system (cells, reagents, protocol). | Proceed to Section A: Troubleshooting the Assay System . |
| Positive control shows a robust and expected dose-response. | Issue is likely specific to the test compound(s). | Proceed to Section B: Troubleshooting the Test Compound . |
Section A: Troubleshooting the Assay System
If your positive control is not performing as expected, investigate the following components of your assay.
| Potential Issue | Troubleshooting Steps |
| Low ERα Expression | - Verify the ERα expression status of your cell line from literature or internal data.[6][7][8] - Passage number can affect receptor expression; use cells within a defined passage range. - Consider using a cell line with higher endogenous ERα expression or a stably transfected cell line.[9][10] |
| Poor Cell Health / Viability | - Check cell morphology under a microscope before and after the assay. - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel to your main experiment. - Ensure proper cell culture conditions (media, serum, CO2, temperature, humidity). |
| Cell Contamination | - Regularly check for microbial contamination (bacteria, yeast, mycoplasma). - Use appropriate aseptic techniques. |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before seeding. - Mix the cell suspension between plating wells to maintain uniformity. |
| Potential Issue | Troubleshooting Steps |
| Degraded Positive Control | - Prepare fresh dilutions of the positive control from a reliable stock. - Store stock solutions at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[11] |
| Suboptimal Assay Medium | - Use phenol (B47542) red-free medium, as phenol red is a weak estrogen agonist.[5] - Use charcoal-stripped serum to remove endogenous steroids that can activate ERα. |
| Incorrect Incubation Time/Temperature | - Optimize the incubation time for agonist treatment. Typically, 18-24 hours is sufficient for reporter gene assays.[2] - Maintain a consistent temperature (37°C) and CO2 level during incubation. |
| Inhibitory Vehicle Concentration | - The concentration of the vehicle (e.g., DMSO) can be toxic to cells. The maximal recommended DMSO concentration is typically 0.1%.[4] - Run a vehicle control to assess its effect on cell viability and reporter signal. |
| Assay Buffer Composition | - Ensure the pH and osmolality of the assay buffer are within the optimal range. For example, maximal E2-induced reporter activity has been observed at a pre-incubation pH of 7.8.[4] |
| Reporter Gene Assay Reagents | - Ensure the luciferase substrate is not expired and has been stored correctly. - Allow reagents to equilibrate to room temperature before use, if required by the protocol. |
Section B: Troubleshooting the Test Compound
If the positive control works well, the problem is likely related to your test compound.
| Potential Issue | Troubleshooting Steps |
| Compound Concentration | - Test a broader range of concentrations, extending to higher concentrations if no toxicity is observed. |
| Compound Solubility | - Visually inspect for compound precipitation in the stock solution and in the assay wells. - Consider using a different solvent or a lower concentration of the stock solution. |
| Compound Cytotoxicity | - Perform a cell viability assay in the presence of the test compound at the concentrations used in the main assay. A decrease in signal may be due to cell death, not a lack of agonistic activity.[2] |
| Compound is an Antagonist | - Test the compound in an antagonist assay format by co-treating with a sub-maximal concentration of a known agonist like 17β-estradiol.[3][5] A decrease in the agonist-induced signal would indicate antagonistic activity. |
| Compound Degradation | - Prepare fresh dilutions of the compound for each experiment. - Protect light-sensitive compounds from light. |
Experimental Protocols & Data
Key Experimental Parameters for ERα Agonist Assays
The following table summarizes typical quantitative data for setting up an ERα agonist reporter gene assay.
| Parameter | Recommended Range / Value | Notes |
| Cell Line | MCF-7, T47D, U2OS-ERα | Choice depends on endogenous vs. transfected expression. |
| Positive Control | 17β-Estradiol (E2) | A well-characterized, potent ERα agonist.[2][3] |
| E2 Concentration Range | 1 pM to 100 nM | To generate a full dose-response curve.[3] |
| Vehicle (Solvent) | DMSO | Final concentration should be ≤ 0.1%.[4] |
| Cell Seeding Density | 10,000 - 30,000 cells/well (96-well plate) | Optimize for cell line and assay duration. |
| Incubation Time | 18 - 24 hours | For agonist treatment in reporter gene assays.[2] |
| Assay Medium | Phenol red-free DMEM/F12 with charcoal-stripped serum | To minimize background estrogenic activity. |
Methodology: ERα Reporter Gene Assay
This protocol provides a general workflow for a luciferase-based ERα agonist reporter gene assay.
-
Cell Plating:
-
Culture ERα-positive cells (e.g., T47D-KBluc) in appropriate growth medium.[10]
-
Trypsinize and resuspend cells in phenol red-free medium containing charcoal-stripped serum.
-
Seed cells into a 96-well white, clear-bottom plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control (17β-estradiol) in the assay medium.
-
Remove the plating medium from the cells and add the compound dilutions.
-
Include wells for "cells only" (negative control) and "vehicle only" controls.
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "cells only" wells).
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the compound concentration to generate dose-response curves and determine EC50 values.
-
Visualizations
ERα Signaling Pathway
Caption: Classical genomic signaling pathway of the Estrogen Receptor-alpha (ERα).
Experimental Workflow for ERα Agonist Assay
References
- 1. Alpha Troubleshooting Tables | Revvity [revvity.com]
- 2. biodetectionsystems.com [biodetectionsystems.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Optimization of an estrogen receptor-alpha transcriptional activation assay for testing a diverse spectrum of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reassessment of Estrogen Receptor Expression in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 8. Analysis of estrogen receptor isoforms and variants in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. raybiotech.com [raybiotech.com]
Technical Support Center: Optimizing Estrogen Receptor-Agonist-1 (ERA-1) Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when determining the optimal concentration of Estrogen Receptor-Agagonist-1 (ERA-1) for cell treatment experiments.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experimental workflow.
Issue 1: No observable effect of ERA-1 on cells.
| Possible Cause | Recommended Solution |
| Incorrect Concentration Range | The concentration of ERA-1 may be too low to elicit a response. It is recommended to perform a dose-response experiment with a wide range of concentrations, typically from 10⁻¹² M to 10⁻⁵ M, to identify the optimal range. |
| Cell Line Insensitivity | The selected cell line may not express the target estrogen receptor (ERα or ERβ) or may have low expression levels. Confirm ER expression using techniques like Western blotting or qPCR. Consider using a different cell line known to be responsive to estrogen agonists, such as MCF-7 (ERα positive) or T47D cells.[1][2] |
| Inactive Compound | The ERA-1 compound may have degraded. Ensure proper storage conditions as per the manufacturer's instructions and consider using a fresh stock. |
| Presence of Estrogenic Compounds in Media | Phenol (B47542) red, a common pH indicator in cell culture media, can act as a weak estrogen agonist, potentially masking the effects of ERA-1.[3][4][5][6] It is advisable to use phenol red-free media for all estrogen-related experiments.[4][5] |
| Interference from Serum | Fetal bovine serum (FBS) contains endogenous steroids that can interfere with the experiment. Use charcoal-stripped FBS to remove these interfering hormones. |
| Insufficient Incubation Time | The duration of ERA-1 treatment may not be sufficient to observe a cellular response. Optimize the incubation time by performing a time-course experiment. |
Issue 2: High background signal or inconsistent results in reporter gene assays.
| Possible Cause | Recommended Solution |
| High Signal | A strong promoter in the reporter construct can lead to high basal activity.[7] Consider diluting the cell lysate before measuring the reporter signal.[7] |
| Low Signal | A weak promoter or low transfection efficiency can result in a low signal.[7] Ensure optimal transfection conditions and consider using a stronger promoter if possible.[7] |
| High Variability Between Replicates | Pipetting errors, reagent instability, or well-to-well variations can cause high variability.[7] Prepare a master mix for reagents, use calibrated pipettes, and consider using an internal control reporter for normalization.[7] |
| Reagent Instability | Luciferin and coelenterazine (B1669285) can lose efficiency over time.[7] Use freshly prepared reagents and measure the signal promptly after reagent addition.[7] |
Issue 3: Unexpected cell death or inhibition at high ERA-1 concentrations.
| Possible Cause | Recommended Solution |
| Cytotoxicity | High concentrations of any compound can be toxic to cells. This can lead to a bell-shaped dose-response curve. It is crucial to perform a cytotoxicity assay in parallel with your functional assays to distinguish between a specific antagonistic effect and non-specific toxicity.[8] |
| Off-Target Effects | At high concentrations, ERA-1 may interact with other cellular targets, leading to unexpected biological effects.[9][10] Consider testing the agonist on ER-negative cell lines to identify potential off-target activities. |
| Receptor Downregulation | Prolonged exposure to high concentrations of an agonist can lead to the downregulation of the estrogen receptor, resulting in a diminished response. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for screening a new Estrogen Receptor-Agonist-1?
A1: For initial screening, a broad concentration range is recommended to capture the full dose-response curve. A common starting point is a logarithmic dilution series from 1 picomolar (10⁻¹² M) to 10 micromolar (10⁻⁵ M).
Q2: Why am I seeing an estrogenic effect in my control cells (vehicle-treated)?
A2: This is often due to the presence of estrogenic compounds in the cell culture medium. Phenol red, a common pH indicator, has weak estrogenic activity and can stimulate estrogen-responsive cells.[3][4][5][6] Additionally, standard fetal bovine serum (FBS) contains endogenous steroids. To minimize background estrogenic effects, it is essential to use phenol red-free medium and charcoal-stripped FBS.[4][5]
Q3: How do I differentiate between a true antagonistic effect and cytotoxicity at high concentrations of my ERA-1?
A3: It is crucial to run a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay. If a decrease in the functional response (e.g., reporter gene activity) is accompanied by a similar decrease in cell viability, the effect is likely due to cytotoxicity.[8] A true antagonist will inhibit the agonist-induced response without significantly affecting cell viability.
Q4: What are the key differences between genomic and non-genomic estrogen receptor signaling?
A4: Genomic signaling is the "classic" pathway where estrogen receptors, upon ligand binding, act as transcription factors in the nucleus to regulate gene expression.[11] This process is relatively slow, taking hours to days. Non-genomic signaling involves estrogen receptors located at the cell membrane or in the cytoplasm, which can rapidly activate various signaling cascades, often within minutes.[11]
Quantitative Data Summary
The following table provides a summary of typical half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for some common estrogen receptor agonists and antagonists in the ER-positive breast cancer cell line, MCF-7. These values can serve as a reference for your own experiments.
| Compound | Action | Target Receptor | Typical EC50/IC50 in MCF-7 cells |
| 17β-Estradiol (E2) | Agonist | ERα/ERβ | ~0.01 nM - 0.1 nM[12][13] |
| 4-Hydroxytamoxifen (B85900) (4-OHT) | Antagonist | ERα/ERβ | IC50: ~3.2 µM - 11.3 µM[1][14] |
| Toremifene | Antagonist | ERα/ERβ | IC50: ~18.9 µM[14] |
| Raloxifene | Antagonist | ERα/ERβ | IC50: ~13.7 µM[14] |
| Fulvestrant (ICI 182,780) | Antagonist | ERα/ERβ | IC50: ~1 nM[12] |
| Genistein | Agonist | ERβ > ERα | EC50: Varies widely depending on the study |
| Diarylpropionitrile (DPN) | Agonist | ERβ selective | - |
| Propylpyrazoletriol (PPT) | Agonist | ERα selective | - |
Experimental Protocols
Protocol 1: Dose-Response Determination using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of ERA-1 on cell proliferation and viability.
-
Cell Seeding: Seed estrogen-responsive cells (e.g., MCF-7) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Serum Starvation (Optional but Recommended): After cells have attached, replace the growth medium with a serum-free or low-serum (e.g., 0.5% charcoal-stripped FBS) medium for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.[15]
-
Treatment: Prepare serial dilutions of ERA-1 in phenol red-free medium containing charcoal-stripped FBS. Remove the starvation medium and add the ERA-1 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the ERA-1 concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Reporter Gene Assay for Estrogen Receptor Activation
This protocol describes how to measure the activation of the estrogen receptor by ERA-1 using a luciferase-based reporter assay.
-
Cell Transfection: Co-transfect cells with an estrogen response element (ERE)-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line expressing the reporter construct.[12][16]
-
Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate.
-
Serum Starvation: Once cells are attached, switch to serum-free or low-serum medium for 24 hours.
-
Treatment: Treat the cells with serial dilutions of ERA-1 in phenol red-free medium with charcoal-stripped FBS. Include vehicle and positive controls.
-
Incubation: Incubate for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the ERA-1 concentration to determine the EC50.
Visualizations
Caption: Overview of Genomic and Non-Genomic Estrogen Receptor Signaling Pathways.
Caption: Experimental Workflow for Determining EC50/IC50 of ERA-1.
References
- 1. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promocell.com [promocell.com]
- 4. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 5. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. goldbio.com [goldbio.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Non-genomic Effects of Estrogen on Cell Homeostasis and Remodeling With Special Focus on Cardiac Ischemia/Reperfusion Injury [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Estrogen Receptor-Agonist-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Estrogen Receptor-Agonist-1 (ER-agonist-1) experiments. Our goal is to enhance the reproducibility and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in ER-agonist-1 experiments?
A1: Variability in ER-agonist-1 experiments can arise from several factors, including:
-
Cell line integrity: Genetic drift, mycoplasma contamination, and inconsistent passage numbers can alter cellular responses.
-
Reagent quality: Degradation of the ER-agonist, batch-to-batch variation in antibodies, and quality of cell culture media can all contribute to inconsistent results.
-
Experimental conditions: Minor variations in incubation times, temperature, cell seeding density, and DMSO concentrations can significantly impact outcomes.[1]
-
Assay-specific factors: High background in reporter assays or non-specific binding in immunoassays are common issues.[2][3]
Q2: How can I ensure the stability and activity of my ER-agonist-1?
A2: Proper handling and storage of your ER-agonist-1 are critical. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh working solutions daily.[4] If precipitation occurs during preparation, gentle heating and sonication can aid dissolution.[4]
Q3: What are the key differences in experimental design when studying ERα versus ERβ agonists?
A3: While both are activated by estrogen, ERα and ERβ can have different, and sometimes opposing, biological effects.[5] The choice of cell line is crucial, as some may endogenously express one receptor subtype but not the other.[6] Specific antibodies and optimized protocols, such as for ChIP-Seq, are necessary to distinguish the genomic binding sites and downstream effects of each receptor subtype.[6][7]
Troubleshooting Guides
Guide 1: Reporter Gene Assays
Issue: High Background Signal
-
Possible Cause: Autofluorescence of the compound, high intrinsic activity of the reporter construct, or issues with the plate material.
-
Troubleshooting Steps:
-
Test for Compound Autofluorescence: Run a control with the compound in cell-free media.
-
Optimize Reporter Construct: Use a construct with a minimal promoter to reduce basal activity.
-
Use Appropriate Plates: White plates are generally recommended for luminescence assays to maximize signal and minimize crosstalk, but black plates may be necessary for fluorescence-based assays to reduce background.[3]
-
Issue: Low or No Signal
-
Possible Cause: Low transfection efficiency, weak promoter activity, inactive agonist, or suboptimal reagent concentrations.
-
Troubleshooting Steps:
-
Verify Transfection Efficiency: Use a positive control reporter (e.g., CMV-GFP) to assess transfection success.
-
Optimize Plasmid and Reagent Ratios: Test different ratios of DNA to transfection reagent.[2]
-
Confirm Agonist Activity: Test a range of agonist concentrations to ensure an appropriate dose is used.
-
Check Reagent Quality: Ensure luciferase substrate and other reagents are not expired and have been stored correctly.[2]
-
Issue: High Variability Between Replicates
-
Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or variability in reagent addition.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding: Thoroughly resuspend cells before plating and use a multichannel pipette for consistency.
-
Minimize Edge Effects: Avoid using the outer wells of the plate, or fill them with sterile media or PBS to create a humidity barrier.[1]
-
Use a Secondary Reporter: Normalize the experimental reporter activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.[2]
-
Guide 2: Cell Viability and Proliferation Assays
Issue: Inconsistent Dose-Response Curves
-
Possible Cause: Suboptimal cell seeding density, evaporation of media, or effects of the solvent (e.g., DMSO).
-
Troubleshooting Steps:
-
Optimize Seeding Density: Determine the optimal cell number that allows for logarithmic growth throughout the experiment.[8]
-
Mitigate Evaporation: As mentioned above, avoid using outer wells and ensure proper humidification in the incubator.[1]
-
Control for Solvent Effects: Include a vehicle control with the highest concentration of DMSO used in the experiment to assess its impact on cell viability.[1]
-
Issue: Agonist Shows Unexpected Cytotoxicity
-
Possible Cause: Off-target effects at high concentrations, contamination of the compound, or cell-line specific sensitivity.
-
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Identify a concentration range that elicits the desired agonistic effect without causing significant cell death.
-
Verify Compound Purity: If possible, confirm the purity of the ER-agonist-1.
-
Test in Multiple Cell Lines: Compare the effects across different ER-positive cell lines to determine if the cytotoxicity is a general or specific phenomenon.
-
Data Presentation: Quantitative Assay Parameters
| Parameter | Reporter Gene Assay | Western Blot | ChIP-Seq | Cell Viability Assay |
| Cell Seeding Density | 2,000-10,000 cells/well (96-well) | 1-5 x 10^6 cells (6-well) | 1-5 x 10^7 cells per IP | 1,000-5,000 cells/well (96-well) |
| Agonist Incubation Time | 6-48 hours | 15 min - 24 hours | 30 min - 6 hours | 24-72 hours |
| Typical Agonist Conc. | 1 pM - 10 µM | 1 nM - 1 µM | 10 nM - 100 nM | 10 pM - 100 µM |
| Primary Antibody Dilution | N/A | 1:500 - 1:2000 | 2-10 µg per IP | N/A |
| Secondary Antibody Dilution | N/A | 1:2000 - 1:10000 | N/A | N/A |
Experimental Protocols
Protocol 1: Western Blot for ERα Activation
-
Cell Culture and Treatment: Plate ERα-positive cells (e.g., MCF-7) and grow to 70-80% confluency. Treat with ER-agonist-1 at the desired concentrations and time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against total ERα or phospho-ERα overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Loading Control: Probe the membrane for a loading control like GAPDH or β-actin to ensure equal protein loading.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Treatment and Cross-linking: Treat cells with ER-agonist-1. Cross-link protein-DNA complexes with 1% formaldehyde (B43269) for 10 minutes at room temperature. Quench with glycine.[10]
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to generate fragments of 200-1000 bp.[10]
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate overnight at 4°C with an anti-ERα antibody or IgG control.[10]
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating with NaCl. Purify the DNA using a spin column.
-
Analysis: Analyze the enriched DNA by qPCR using primers for known ERα target gene promoters or by next-generation sequencing (ChIP-Seq).[11]
Visualizations
Caption: Canonical ERα signaling pathway upon agonist binding.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Response-specific and ligand dose-dependent modulation of estrogen receptor (ER) alpha activity by ERbeta in the uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]
- 7. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 9. Estrogen Receptor alpha Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. illumina.com [illumina.com]
- 11. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refining Estrogen Receptor-Agonist-1 Cell-Based Assay Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with estrogen receptor-agonist-1 (ER-agonist-1) cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the principal mechanisms of estrogen receptor (ER) signaling activated by an agonist?
A1: Estrogen receptors, upon binding to an agonist, can mediate their effects through two primary pathways:
-
Genomic Pathway: This is the classical, slower mechanism. The agonist-ER complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, modulating gene transcription.[1][2][3]
-
Non-Genomic Pathway: This pathway initiates rapid cellular responses. It involves estrogen interacting with membrane-associated ERs, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This activation triggers various intracellular signaling cascades, including the MAPK and PI3K/Akt pathways, without direct gene regulation.[3][4]
Q2: What are the common types of cell-based assays used to screen for ER agonists?
A2: Several cell-based assays are commonly employed to identify and characterize ER agonists. These include:
-
Reporter Gene Assays: These assays utilize cells engineered to express a reporter gene (e.g., luciferase) under the control of an ER-responsive promoter. An increase in reporter gene expression indicates ER activation by an agonist.[5][6][7]
-
High-Content Imaging Assays: These assays use automated microscopy and image analysis to simultaneously quantify multiple parameters of ER activity, such as receptor translocation, cofactor recruitment, and changes in chromatin structure.[8]
-
Cell Proliferation Assays: Since estrogens are known to induce proliferation in certain cell types (e.g., MCF-7 breast cancer cells), measuring an increase in cell number can be an indicator of ER agonist activity.[9]
-
Gene Expression Assays: The expression levels of known estrogen-responsive genes can be quantified using techniques like RT-qPCR to assess the agonist activity of a test compound.[10]
Q3: How do I choose the appropriate cell line for my ER agonist assay?
A3: The choice of cell line is critical for the success of your assay. Consider the following factors:
-
ER Subtype Expression: Ensure the cell line expresses the desired estrogen receptor subtype (ERα or ERβ) at sufficient levels.[11]
-
Assay Type: Some cell lines are specifically engineered for reporter gene assays (e.g., ERα CALUX U2OS cells).[12] For studying endogenous responses, cell lines like MCF-7, which are ERα-positive, are commonly used.[13][14]
-
Experimental Goals: If you are interested in specific signaling pathways or downstream effects, choose a cell line where these pathways are well-characterized.
Q4: What are the critical controls to include in an ER agonist assay?
A4: A robust set of controls is essential for accurate data interpretation. Key controls include:
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compounds (e.g., DMSO) to determine the basal response.
-
Positive Control: A known ER agonist (e.g., 17β-estradiol) to confirm that the assay is performing as expected.
-
Negative Control: A compound known not to interact with the ER.
-
Cell Viability/Cytotoxicity Control: To ensure that the observed effects are not due to compound-induced cell death.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal | - Autofluorescence of test compounds.- Contamination of reagents or cell culture.- Non-specific activation of the reporter gene. | - Screen compounds for autofluorescence before the assay.- Use sterile techniques and fresh reagents.- Test a different reporter gene construct or cell line. |
| Low signal-to-background ratio | - Low expression of the estrogen receptor.- Suboptimal concentration of the agonist.- Insufficient incubation time. | - Use a cell line with higher ER expression.- Optimize the concentration of the positive control and test compounds.- Perform a time-course experiment to determine the optimal incubation period.[8] |
| High well-to-well variability | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| False positive results | - Cytotoxicity of the test compound leading to non-specific effects.- Direct activation of the reporter enzyme (e.g., luciferase).- Compound insolubility leading to light scattering. | - Perform a cytotoxicity assay in parallel.- Test for direct effects on the reporter enzyme in a cell-free system.- Check the solubility of the compound in the assay medium.[15] |
| False negative results | - Compound degradation.- Insufficient compound concentration.- Presence of ER antagonists in the test sample. | - Check the stability of the compound under assay conditions.- Test a wider range of concentrations.- Consider pre-screening for antagonist activity.[10] |
Experimental Protocols
ERα Agonist Reporter Gene Assay Protocol
This protocol is a generalized procedure for a luciferase-based reporter gene assay.
Materials:
-
ERα reporter cell line (e.g., stably transfected with an ERE-luciferase construct)
-
Cell culture medium (as recommended for the specific cell line)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Test compounds and 17β-estradiol (positive control)
-
DMSO (vehicle)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture ERα reporter cells in medium containing charcoal-stripped FBS to reduce background estrogenic activity.
-
Trypsinize and resuspend cells to achieve a single-cell suspension.
-
Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and the positive control (17β-estradiol) in the appropriate medium. The final DMSO concentration should typically be ≤0.1%.[15]
-
Remove the seeding medium from the cells and add the compound dilutions.
-
Incubate the plate for a predetermined duration (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from vehicle-treated wells) from all other readings.
-
Normalize the data to the positive control response.
-
Plot the dose-response curves and calculate EC50 values for active compounds.
-
Data Presentation
Table 1: Example EC50 Values for Reference ER Agonists
| Compound | EC50 (nM) |
| 17β-Estradiol | 0.1 - 1.0 |
| Genistein | 10 - 100 |
| Bisphenol A | 100 - 1000 |
Table 2: Recommended Cell Seeding Densities for a 96-well Plate
| Cell Line | Seeding Density (cells/well) |
| MCF-7 | 10,000 - 20,000 |
| U2OS-ERα CALUX | 15,000 - 25,000 |
| T47D | 20,000 - 30,000 |
Visualizations
Caption: Estrogen Receptor Signaling Pathways.
Caption: ER Agonist Reporter Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen Signaling Pathways [mindmapai.app]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. High content imaging-based assay to classify estrogen receptor-α ligands based on defined mechanistic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Stably Transfected Human Estrogen Receptor-α Transactivation Assay for Detection of Estrogenic Agonist and Antagonist Activity of Chemicals | RE-Place [re-place.be]
- 13. revvity.com [revvity.com]
- 14. academic.oup.com [academic.oup.com]
- 15. americapeptides.com [americapeptides.com]
Technical Support Center: Estrogen Receptor-α (ERα) Agonist Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives in Estrogen Receptor-α (ERα) agonist screening experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of false positives in ERα agonist screening assays?
A1: False positives in ERα agonist screens can arise from several factors not related to true agonism of the receptor. These include:
-
Compound-Related Issues:
-
Autofluorescence: Test compounds that fluoresce at the same wavelength as the reporter protein (e.g., GFP, Luciferase) can artificially inflate the signal.
-
Luciferase Stabilization or Activation: Some compounds can directly interact with and stabilize the luciferase enzyme, leading to a prolonged signal and an apparent increase in reporter activity.
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Compound Precipitation: At high concentrations, compounds may precipitate out of solution, causing light scatter that can interfere with plate readers.
-
Cytotoxicity: At certain concentrations, test compounds can be toxic to cells. A decrease in cell viability can sometimes be misinterpreted, especially in assays where a decrease in signal is expected for antagonists, but it can also confound agonist readouts.[1]
-
-
Assay System-Related Issues:
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Promiscuous Activation: Some compounds can activate reporter genes through mechanisms independent of ERα.
-
Interference with Detection Reagents: Compounds can directly interfere with the assay's detection chemistry, such as the substrates for luciferase or other enzymes used in the readout.[2]
-
-
Cell-Based Issues:
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Off-Target Effects: Compounds may activate other signaling pathways in the cell that indirectly lead to the activation of the reporter gene.
-
Cell Health and Viability: Unhealthy cells or inconsistent cell numbers across wells can lead to variable and misleading results.
-
Q2: How can I differentiate a true ERα agonist from a false positive?
A2: A multi-step validation process, often referred to as a "hit confirmation cascade," is crucial. This typically involves:
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Primary Screen Re-testing: Confirm the initial hit by re-testing the compound in the same assay.
-
Dose-Response Analysis: A true agonist should exhibit a sigmoidal dose-response curve. Compounds that show activity only at the highest concentrations or have a very steep, non-classical curve may be suspect.
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Orthogonal Assays: Test the compound in a secondary assay that measures a different endpoint of ERα activation. For example, if the primary screen was a reporter gene assay, an orthogonal assay could be a ligand binding assay or a co-activator recruitment assay.[2] A true hit should be active in multiple, mechanistically distinct assays.
-
Counter-Screens: Use assays specifically designed to identify common sources of interference. This can include running the assay without the target receptor or using a different reporter system to check for non-specific activation.
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Structure-Activity Relationship (SAR) Analysis: If analogs of the hit compound are available, testing them can help confirm that the activity is due to a specific chemical structure and not a result of non-specific properties like aggregation.
Q3: My luciferase reporter assay is showing a high background signal. What could be the cause and how can I fix it?
A3: High background in a luciferase assay can obscure the signal from true hits. Common causes and solutions are:
-
Contamination: Bacterial or mycoplasma contamination can affect cell health and reporter gene expression. Ensure aseptic techniques and regularly test cell cultures for contamination.
-
Reagent Quality: Old or improperly stored luciferase substrate can lead to auto-luminescence. Use fresh reagents and protect them from light.
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Cell Line Instability: Reporter cell lines can lose their responsiveness over time with high passage numbers. Use low-passage cells and periodically re-validate their performance.
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Promoter Leakiness: The promoter driving the luciferase gene may have some basal activity even in the absence of an agonist. This can sometimes be addressed by using a different promoter or cell line.
-
Plate Type: Using white, opaque-walled plates is recommended for luminescence assays to minimize well-to-well crosstalk.[3][4]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Question: I'm observing significant differences in the signal between my replicate wells for the same compound concentration. What could be the problem?
Answer: High variability can mask real effects and make it difficult to obtain reliable dose-response curves. Consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are thoroughly resuspended before plating to get a uniform cell density in each well. Use a calibrated multichannel pipette for dispensing cells. |
| Pipetting Errors | Calibrate pipettes regularly. When adding compounds, ensure the pipette tip is below the surface of the medium to avoid splashing and inaccurate dispensing. Use a fresh tip for each compound dilution. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration and cell health. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS. |
| Incomplete Compound Mixing | After adding the compound, gently mix the plate on a plate shaker to ensure uniform distribution in the well. |
| Incubation Conditions | Ensure uniform temperature and CO2 levels across the incubator. Avoid stacking plates, which can lead to temperature gradients. |
Issue 2: No or Weak Signal from Positive Control
Question: My positive control (e.g., 17β-estradiol) is showing little to no activity. What should I check?
Answer: A lack of response from the positive control indicates a fundamental problem with the assay. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for a weak positive control signal.
Experimental Protocols
ERα Agonist Cell-Based Reporter Gene Assay (Luciferase)
This protocol is a generalized procedure and should be optimized for specific cell lines and reagents.
Materials:
-
ERα-responsive reporter cell line (e.g., MCF-7, T47D) stably transfected with a luciferase reporter plasmid.
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Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous estrogens.
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Test compounds and 17β-estradiol (positive control).
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Luciferase assay reagent.
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a white, opaque-walled plate at a pre-determined optimal density (e.g., 10,000 - 20,000 cells/well for a 96-well plate).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
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Prepare serial dilutions of test compounds and the positive control (17β-estradiol) in serum-free medium. The final DMSO concentration should typically be ≤ 0.1%.
-
Remove the seeding medium from the cells and add the compound dilutions.
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes) at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to a vehicle control (e.g., DMSO).
-
Plot the normalized data as a function of compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
ERα Ligand Binding Assay (Fluorescence Polarization)
This is a competitive binding assay to determine if a test compound can displace a fluorescently labeled estrogen from the ERα ligand-binding domain (LBD).
Materials:
-
Purified recombinant ERα LBD.
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Fluorescently labeled estrogen (e.g., Fluormone™ ES2).
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Assay buffer (e.g., phosphate (B84403) buffer with DTT and BSA).
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Test compounds and 17β-estradiol (positive control).
-
Black, low-volume 384-well plates.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of ERα LBD and the fluorescent estrogen in the assay buffer.
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
-
Assay Plate Setup:
-
Add the compound dilutions to the wells of the 384-well plate.
-
Add the ERα LBD/fluorescent estrogen mixture to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis:
-
A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound.
-
Plot the change in polarization as a function of compound concentration to determine the IC50 value.
ERα Co-activator Recruitment Assay (AlphaScreen)
This assay measures the ability of a test compound to promote the interaction between ERα and a co-activator peptide.
Materials:
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Biotinylated ERα LBD.
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GST-tagged co-activator peptide (e.g., from SRC-1 or TIF2).
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Streptavidin-coated Donor beads and anti-GST Acceptor beads (AlphaScreen).
-
Assay buffer.
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Test compounds and 17β-estradiol (positive control).
-
White, 384-well ProxiPlates.
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the test compound, biotinylated ERα LBD, and GST-tagged co-activator peptide.
-
Incubate at room temperature for 30 minutes.
-
-
Bead Addition:
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Add the Streptavidin-coated Donor beads and incubate for 60 minutes at room temperature in the dark.
-
Add the anti-GST Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis:
-
An increase in the AlphaScreen signal indicates that the test compound promotes the interaction between ERα and the co-activator.
-
Plot the signal as a function of compound concentration to determine the EC50 value.
Data Presentation
Table 1: Typical Concentration Ranges for Controls and Assay Parameters
| Parameter | Reporter Gene Assay | Ligand Binding Assay | Co-activator Recruitment Assay |
| 17β-Estradiol (Positive Control) | 1 pM - 100 nM | 10 pM - 1 µM | 10 pM - 1 µM |
| Cell Seeding Density (per well) | 5,000 - 20,000 (96-well) | N/A | N/A |
| Incubation Time with Compound | 18 - 24 hours | 1 - 4 hours | 30 minutes |
| Final DMSO Concentration | ≤ 0.5% | ≤ 1% | ≤ 1% |
Visualizations
ERα Signaling Pathway
Caption: Simplified ERα genomic signaling pathway.
Experimental Workflow for ERα Agonist Screening
Caption: A typical workflow for identifying and validating ERα agonists.
Troubleshooting Decision Tree for False Positives
Caption: Decision tree for triaging hits from an ERα agonist screen.
References
Off-target effects of Estrogen receptor-agonist-1 in cell culture
Welcome to the technical support center for Estrogen Receptor-Agonist-1 (ERA-1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential off-target effects observed during in-vitro experiments with ERA-1.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular response to ERA-1 in our estrogen receptor (ER) negative cell line. How is this possible?
A1: This is a documented phenomenon and can be attributed to several off-target mechanisms of ERA-1. The most common is the activation of the G-protein coupled estrogen receptor (GPER), which is expressed in many cell types, including some that are negative for the classical nuclear estrogen receptors (ERα and ERβ).[1][2] ERA-1 can also interact with other cellular receptors or signaling molecules in an ER-independent manner.[3][4] We recommend performing a receptor expression analysis to confirm the presence of GPER or other potential off-target receptors in your cell line.
Q2: Our cells are undergoing apoptosis at concentrations of ERA-1 where we expect to see agonistic activity. What could be the cause?
A2: ERA-1, like other estrogenic compounds, can induce programmed cell death or apoptosis through both ER-dependent and ER-independent pathways.[5][6][7] At certain concentrations, the pro-apoptotic signaling may override the intended agonistic effects. This can be mediated by the activation of death receptor signaling pathways or by inducing cellular stress.[8][9] We advise performing a dose-response curve for cell viability to identify the optimal concentration for your desired effect and to assess for apoptosis using methods such as Annexin V staining or caspase activity assays.
Q3: We are seeing activation of the MAPK/ERK and PI3K/Akt pathways in response to ERA-1, which is not consistent with classical ER signaling in our system. Why is this happening?
A3: This is likely due to the activation of the G-protein coupled estrogen receptor (GPER) by ERA-1.[1][10] GPER activation can lead to the transactivation of the epidermal growth factor receptor (EGFR), which in turn stimulates downstream signaling cascades including the MAPK/ERK and PI3K/Akt pathways.[1][11] This rapid, non-genomic signaling is a known off-target effect of some estrogen receptor agonists.[10][12]
Q4: How can we confirm that the observed effects are off-target and not mediated by the classical estrogen receptor?
A4: To differentiate between on-target and off-target effects, we recommend a multi-pronged approach. First, use an ER antagonist, such as Fulvestrant (ICI 182,780), in conjunction with ERA-1. If the effect persists, it is likely ER-independent. Second, you can use cell lines that have had the estrogen receptor gene (ESR1) knocked out using CRISPR/Cas9 technology.[13] If ERA-1 still elicits the response in these knockout cells, it confirms an off-target mechanism. Finally, assessing the activation of known off-target pathways, such as GPER signaling, can provide further evidence.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity
Symptoms:
-
Reduced cell viability in MTT or other proliferation assays.
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Increased apoptosis detected by Annexin V/PI staining or caspase assays.
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Morphological changes consistent with cell death (e.g., cell shrinkage, membrane blebbing).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| ERA-1 concentration is too high, leading to off-target toxicity. | Perform a detailed dose-response curve to determine the optimal concentration range for agonistic activity versus cytotoxicity. |
| Activation of pro-apoptotic pathways. | Investigate the involvement of caspase cascades and death receptor signaling using specific inhibitors or Western blotting for key apoptotic proteins (e.g., cleaved PARP, Caspase-3).[8] |
| ER-independent induction of apoptosis. | Test the effect of ERA-1 in the presence of a potent ER antagonist (e.g., Fulvestrant) or in ER-knockout cells to confirm the off-target nature of the cytotoxicity.[6][13] |
Issue 2: Inconsistent or Unexpected Signaling Pathway Activation
Symptoms:
-
Phosphorylation of kinases such as ERK, Akt, or Src that are not typically associated with ER agonism in your model.
-
Increased intracellular calcium levels or cAMP production.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Activation of G-protein coupled estrogen receptor (GPER). | - Use a GPER-specific antagonist (e.g., G15) to see if the signaling event is blocked. - Perform a GPER knockdown using siRNA or shRNA and re-stimulate with ERA-1.[2] |
| Transactivation of receptor tyrosine kinases (e.g., EGFR). | - Use an EGFR inhibitor (e.g., Gefitinib) to determine if the downstream signaling is dependent on EGFR activation. - Analyze the phosphorylation status of EGFR upon ERA-1 treatment.[1] |
| Interaction with other off-target receptors. | - Conduct a literature search for known off-target interactions of similar compounds. - Consider a broad-spectrum kinase inhibitor panel or a receptor screening service to identify potential unintended targets.[14] |
Quantitative Data Summary
The following tables provide representative quantitative data for ERA-1 based on known off-target effects of similar estrogen receptor agonists.
Table 1: Receptor Binding Profile of ERA-1
| Receptor | Binding Affinity (Ki, nM) |
| Estrogen Receptor α (ERα) | 0.5 |
| Estrogen Receptor β (ERβ) | 1.2 |
| G-protein coupled estrogen receptor (GPER) | 50 |
| Histamine H1 Receptor | 500 |
| Muscarinic M1 Receptor | >1000 |
| Dopamine D2 Receptor | >1000 |
Table 2: Functional Activity of ERA-1 on Off-Target Pathways
| Assay | Cell Line | EC50 / IC50 (nM) |
| ER-dependent ERE-Luciferase Reporter | MCF-7 | 1.0 |
| GPER-mediated cAMP Production | HEK293T-GPER | 75 |
| EGFR Phosphorylation | SKBR3 | 120 |
| ERK1/2 Phosphorylation | MDA-MB-231 | 150 |
| Apoptosis Induction (Annexin V) | HeLa | 800 |
Experimental Protocols
Protocol 1: Assessing GPER Activation via cAMP Assay
Objective: To determine if ERA-1 activates GPER signaling by measuring changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Plate HEK293T cells stably expressing GPER in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of ERA-1 and a positive control (e.g., G-1, a GPER-specific agonist).
-
Treatment: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes. Add the diluted compounds to the wells and incubate for an additional 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP competition ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.
Protocol 2: Differentiating On-Target vs. Off-Target Effects using CRISPR/Cas9 Knockout Cells
Objective: To confirm if an observed effect of ERA-1 is independent of the classical estrogen receptor.
Methodology:
-
Cell Line Generation: Generate an ERα (ESR1) knockout cell line from your parental cell line using CRISPR/Cas9 technology. Validate the knockout by Western blot or qPCR.
-
Experimental Setup: Plate both the parental (wild-type) and the ESR1-knockout cell lines.
-
Treatment: Treat both cell lines with a range of concentrations of ERA-1.
-
Functional Assay: Perform the functional assay of interest (e.g., cell viability assay, Western blot for a specific signaling molecule).
-
Data Analysis: Compare the dose-response curves between the wild-type and knockout cells. A lack of response or a significant rightward shift in the EC50 in the knockout cells indicates an on-target effect, while a similar response in both cell lines points to an off-target mechanism.[13]
Visualizations
References
- 1. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Dark Side of Estrogen Stops Translation to Induce Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen causes cell death of estrogen receptor stably transfected cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. mdpi.com [mdpi.com]
- 10. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]
- 12. G Protein-Coupled Estrogen Receptor in Immune Cells and Its Role in Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Estrogen Receptor-Agonist-1 (ERA-1) Response Under Serum Starvation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the cellular response to Estrogen Receptor-Agonist-1 (ERA-1) under serum-starved conditions.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
1. Issue: Blunted or Absent Response to ERA-1 After Serum Starvation
| Potential Cause | Troubleshooting Steps |
| Downregulation of Estrogen Receptor (ER) Expression | Serum starvation, particularly for prolonged periods (24-48 hours), can lead to a decrease in ERα protein levels.[1][2] This is a primary reason for a reduced response to ERA-1. Recommendation: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) of serum starvation and measure ERα protein levels by Western blot. Identify the optimal starvation duration that synchronizes cells without significantly reducing ERα expression. |
| Altered Cell Signaling Pathways | Serum starvation profoundly impacts cellular signaling, particularly growth factor pathways that exhibit crosstalk with ER signaling.[3][4][5][6][7] Key pathways like PI3K/Akt and MAPK/ERK, which can modulate ER activity, are altered, potentially uncoupling ERA-1 binding from its downstream effects. Recommendation: Profile the phosphorylation status of key signaling nodes (e.g., Akt, ERK1/2) with and without ERA-1 stimulation in both serum-fed and serum-starved conditions. |
| Metabolic Reprogramming | Nutrient stress, such as serine starvation, can trigger metabolic reprogramming that silences ER signaling.[8][9][10][11] This occurs through a reduction in acetyl-CoA levels, leading to histone hypoacetylation at the promoter of the ERα gene (ESR1), thereby repressing its expression.[8][9][10][11] Recommendation: Ensure your starvation medium contains all essential amino acids unless specific nutrient starvation is the experimental goal. If ERα downregulation is observed, consider supplementing the medium with acetate, a precursor for acetyl-CoA, which may restore ERα expression.[1][8] |
| Cell Cycle Arrest | Serum starvation is used to synchronize cells in the G0/G1 phase of the cell cycle. The transcriptional activity of ER can be cell cycle-dependent. Recommendation: Confirm cell cycle arrest via flow cytometry (propidium iodide staining). Correlate the cell cycle phase with the magnitude of the ERA-1 response. |
2. Issue: High Variability in ERA-1 Response Across Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Starvation Period | Even small variations in the duration of serum starvation can lead to different cellular states and responses. Recommendation: Standardize the exact duration of serum starvation for all plates and replicates. Use a timer and process samples in a consistent order. |
| Cell Density Differences | The confluency of cells at the start of serum starvation can affect their metabolic state and response to stress. Recommendation: Plate cells at a consistent density and ensure they reach a standardized confluence (e.g., 70-80%) before initiating starvation. |
| Incomplete Removal of Serum | Residual growth factors from the serum can interfere with the experiment. Recommendation: Wash the cells 2-3 times with serum-free medium or PBS before adding the final starvation medium. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of serum starvation in experiments studying ERA-1?
Serum starvation is a standard technique used to reduce the baseline activity of intracellular signaling pathways. Serum is a complex mixture containing numerous growth factors, hormones, and cytokines that can activate a wide range of signaling cascades. By removing serum, researchers can:
-
Synchronize the cell population in a quiescent state (typically G0/G1 phase), reducing variability related to the cell cycle.
-
Lower basal phosphorylation levels of signaling proteins, creating a low-noise background to study the specific effects of ERA-1.[12]
-
Dissect the crosstalk between ER signaling and growth factor pathways by studying the ER pathway in the absence of growth factor receptor stimulation.[3][4][7]
Q2: How does serum starvation affect Estrogen Receptor (ERα) expression and activity?
Prolonged serum or specific amino acid starvation (like serine starvation) can significantly downregulate ERα mRNA and protein levels.[1][8][10] This is often mediated by epigenetic changes, specifically a reduction in histone acetylation at the ESR1 gene promoter, which silences gene expression.[2][9][11] Consequently, a lower level of ERα protein leads to a diminished capacity of the cell to respond to ERA-1.
Q3: What are the expected changes in downstream signaling pathways when stimulating with ERA-1 after serum starvation?
In serum-starved cells, the addition of an ER agonist like ERA-1 would be expected to specifically activate ER-dependent pathways. However, the context is critical:
-
Genomic Signaling: ERA-1 should still induce ER dimerization, nuclear translocation, and transcription of Estrogen Response Element (ERE) containing genes (e.g., PGR, TFF1). The magnitude of this response may be reduced if ERα levels are lower.
-
Non-Genomic/Membrane Signaling: The crosstalk between ER and growth factor receptor pathways is complex.[3][4][6] In the absence of serum, growth factor receptor tyrosine kinases (RTKs) are largely inactive. ERA-1 may still activate rapid, non-genomic signaling through membrane-associated ER, but the downstream propagation of this signal (e.g., via PI3K or MAPK) might be attenuated compared to serum-replete conditions.
III. Experimental Protocols
1. Protocol: Serum Starvation and ERA-1 Stimulation for Western Blot Analysis
-
Cell Plating: Plate cells (e.g., MCF-7) in 6-well plates with complete medium (e.g., DMEM + 10% FBS) and grow to 70-80% confluency.
-
Washing: Aspirate the complete medium. Wash the cell monolayer twice with sterile Phosphate-Buffered Saline (PBS).
-
Starvation: Add serum-free medium (e.g., DMEM without FBS) to each well. For studies sensitive to phenol (B47542) red (which has weak estrogenic activity), use phenol red-free medium.
-
Incubation: Incubate the cells for the desired starvation period (e.g., 12-24 hours).
-
Stimulation: Following starvation, replace the medium with fresh serum-free medium containing either ERA-1 at the desired concentration or vehicle control (e.g., DMSO).
-
Lysis: After the desired stimulation time (e.g., 15 min for phosphorylation events, 24h for protein expression), place plates on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Harvesting: Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, transfer the lysate to a microcentrifuge tube, and proceed with protein quantification and Western blot analysis.
IV. Visualizations
Caption: Experimental workflow for ERA-1 stimulation after serum starvation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Serine starvation silences estrogen receptor signaling through histone hypoacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk between estrogen receptor and growth factor receptor pathways as a cause for endocrine therapy resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cross-talk between estrogen receptor and growth factor pathways as a molecular target for overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Serine starvation silences estrogen receptor signaling through histone hypoacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Adherent Cells [bdbiosciences.com]
Technical Support Center: In Vivo Delivery of Estrogen Receptor-Agonist-1 (ERA-1)
A technical support center is a creative writing task. As a language model, I can generate the content for the technical support center as requested. No external search is needed to fulfill this request.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of Estrogen Receptor-Agonist-1 (ERA-1).
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of ERA-1 in Vehicle
Question: My ERA-1 is precipitating out of the vehicle solution upon preparation or during administration. What can I do?
Answer: Precipitation is a common issue for hydrophobic compounds like ERA-1. Here are several steps you can take to troubleshoot this problem:
-
Vehicle Optimization: The choice of vehicle is critical. Consider the options outlined in the table below. It is highly recommended to perform a small-scale solubility test with your specific batch of ERA-1 in a few candidate vehicles before preparing a large batch for your study.
-
Co-solvents: The addition of a co-solvent can significantly enhance solubility. See the vehicle formulation table for recommended combinations.
-
pH Adjustment: The solubility of ERA-1 may be pH-dependent. Determine the pKa of ERA-1 and adjust the pH of your vehicle accordingly, ensuring the final pH is physiologically compatible.
-
Sonication: Gentle sonication can help to dissolve ERA-1 and create a more uniform suspension. Use a bath sonicator to avoid overheating and degradation of the compound.
-
Warming: Gently warming the vehicle can increase the solubility of ERA-1. However, ensure that ERA-1 is stable at the temperature used. Do not exceed 37°C for most applications.
Issue 2: Vehicle-Induced Toxicity or Adverse Effects in Animals
Question: I am observing unexpected toxicity or adverse effects (e.g., irritation, inflammation at the injection site, lethargy) in my animal models. Could the vehicle be the cause?
Answer: Yes, the vehicle itself can induce toxicity. Here is a systematic approach to troubleshoot this issue:
-
Vehicle-Only Control Group: Always include a control group that receives the vehicle alone. This will help you differentiate between the effects of ERA-1 and the vehicle.
-
Reduce Co-solvent Concentration: High concentrations of certain co-solvents like DMSO or ethanol (B145695) can be toxic. Try to keep the concentration of these solvents as low as possible. Refer to the table below for recommended maximum concentrations.
-
Alternative Vehicles: If toxicity persists, consider switching to a more biocompatible vehicle, such as a lipid-based formulation.
-
Route of Administration: The route of administration can influence vehicle-induced toxicity. For example, some vehicles that are safe for oral administration may be toxic when administered intravenously. Ensure your chosen vehicle is appropriate for your intended route of administration.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles for in vivo delivery of hydrophobic small molecules like ERA-1?
A1: The choice of vehicle depends on the specific physicochemical properties of ERA-1, the desired route of administration, and the experimental endpoint. A summary of common vehicles is provided in the table below.
Q2: How do I prepare a stable formulation of ERA-1 in a new vehicle?
A2: A detailed protocol for preparing a formulation in a common co-solvent system is provided below. The general principle is to first dissolve ERA-1 in a small amount of an organic co-solvent before adding the aqueous component.
Q3: How does ERA-1 activate its target, the Estrogen Receptor?
A3: ERA-1, being an agonist, binds to the ligand-binding domain of the estrogen receptor (ER), which is located in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the ERA-1/ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The signaling pathway is illustrated in the diagram below.
Data Presentation
Table 1: Common Vehicles for In Vivo Delivery of Hydrophobic Compounds
| Vehicle | Composition | Max Co-solvent % (IV) | Pros | Cons |
| Saline | 0.9% NaCl in water | N/A | Isotonic, non-toxic | Poor solubility for hydrophobic compounds |
| PBS (Phosphate-Buffered Saline) | Phosphate buffer with 0.9% NaCl | N/A | Isotonic, buffered pH, non-toxic | Poor solubility for hydrophobic compounds |
| DMSO/Saline | Dimethyl sulfoxide (B87167) in saline | < 10% | Good solubilizing power for many organic compounds | Potential for toxicity at higher concentrations |
| Ethanol/Saline | Ethanol in saline | < 10% | Good solubilizing power | Can cause dehydration and irritation at injection site |
| PEG 400/Saline | Polyethylene glycol 400 in saline | < 40% | Good solubilizing power, low toxicity | Can be viscous at higher concentrations |
| Tween 80/Saline | Polysorbate 80 in saline | < 5% | Surfactant, improves solubility and stability of suspensions | Potential for hypersensitivity reactions |
| Corn Oil | Natural triglyceride | N/A | Good for oral and subcutaneous administration of lipophilic drugs | Not suitable for intravenous administration, can be slow to absorb |
| Intralipid® | Soybean oil, egg phospholipids, and glycerin | N/A | Biocompatible, suitable for IV administration of lipophilic drugs | Can interfere with some assays |
Experimental Protocols
Protocol 1: Preparation of ERA-1 in a DMSO/Saline Vehicle
Materials:
-
This compound (ERA-1) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh ERA-1: Accurately weigh the required amount of ERA-1 powder in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add the minimum volume of DMSO required to completely dissolve the ERA-1. For example, if your final desired concentration is 1 mg/mL in 10% DMSO/saline, you would first dissolve 10 mg of ERA-1 in 1 mL of DMSO.
-
Vortex: Vortex the tube vigorously for 1-2 minutes until the ERA-1 is completely dissolved.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a bath sonicator for 5-10 minutes.
-
Addition of Saline: Slowly add the sterile saline dropwise to the DMSO/ERA-1 solution while vortexing. This slow addition is crucial to prevent precipitation.
-
Final Volume Adjustment: Bring the solution to the final desired volume with sterile saline.
-
Final Mixing: Vortex the final solution for another minute to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of DMSO or try a different vehicle.
-
Sterile Filtration (Optional): For intravenous administration, sterile filter the final solution through a 0.22 µm syringe filter.
Visualizations
Caption: this compound (ERA-1) signaling pathway.
Caption: Experimental workflow for in vivo studies with ERA-1.
Mitigating cytotoxicity of Estrogen receptor-agonist-1 at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxicity of Estrogen Receptor-Agonist-1 (ERA-1) at high doses during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-target cell lines at high concentrations of ERA-1. What is the likely cause?
A1: High concentrations of ERA-1 may lead to off-target effects, where the compound interacts with unintended molecular targets, causing cytotoxicity.[1][2][3] This is a known phenomenon with various drugs, where the cytotoxic effects may not be mediated through the primary estrogen receptor target.[1][4] It is also possible that at high doses, ERA-1 is inducing excessive apoptosis or cell cycle arrest even in cells with low estrogen receptor expression.
Q2: What are the initial steps to troubleshoot and reduce this off-target cytotoxicity?
A2: The first step is to perform a dose-response curve to determine the EC50 for the desired activity and the CC50 (cytotoxic concentration 50%) for both your target and non-target cell lines. This will help you identify a therapeutic window. Additionally, consider reducing the treatment duration or using a lower, yet effective, concentration.
Q3: Can combination therapy help in mitigating the cytotoxicity of ERA-1?
A3: Yes, combination therapy is a promising strategy. Co-treatment with agents that target parallel or downstream pathways can allow for a dose reduction of ERA-1, thereby minimizing its toxicity.[5][6][7][8] For instance, combining ERA-1 with inhibitors of signaling pathways that are aberrantly activated in your model system (e.g., PI3K/Akt/mTOR pathway) could enhance the desired effect at lower, less toxic concentrations of ERA-1.[6][8]
Q4: Are there any formulation strategies that can be employed to reduce systemic cytotoxicity?
A4: Novel drug delivery systems can be explored to improve the therapeutic index of ERA-1.[9] This includes encapsulation in nanoparticles or liposomes to achieve targeted delivery to the tissue of interest, thereby reducing systemic exposure and off-target effects.[9] Transdermal delivery systems have also been investigated for other estrogen receptor modulators to bypass first-pass metabolism and reduce systemic toxicity.[9]
Q5: How can we confirm that the observed cytotoxicity is due to off-target effects?
A5: To confirm off-target effects, you can utilize cell lines with knockout or knockdown of the intended estrogen receptor target. If ERA-1 still exhibits cytotoxicity in these cells, it strongly suggests an off-target mechanism.[1] Additionally, competitive binding assays with other known ligands for off-target receptors can help identify the unintended molecular interactions.[2][3]
Troubleshooting Guides
Issue 1: High Levels of Apoptosis in Non-Target Cells
Symptoms:
-
Increased caspase-3/7 activity.
-
High percentage of Annexin V-positive cells in flow cytometry.
-
Cell shrinkage and membrane blebbing observed under the microscope.
Possible Causes:
Troubleshooting Steps:
-
Dose Reduction: Lower the concentration of ERA-1 to the lowest effective dose for your target cells.
-
Combination with Anti-Apoptotic Agents: For mechanistic studies, co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) can confirm if the cytotoxicity is caspase-dependent.
-
Pathway Analysis: Perform western blotting or multiplexed RNA profiling to identify the specific apoptotic pathways being activated.[10][11] This can help in selecting a more specific inhibitor for combination therapy.
Issue 2: Cell Cycle Arrest in Non-Target Proliferating Cells
Symptoms:
-
Accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) as determined by flow cytometry with propidium (B1200493) iodide staining.
-
Reduced cell proliferation rate measured by assays like BrdU incorporation.
Possible Causes:
-
Off-target inhibition of cyclin-dependent kinases (CDKs).
-
Activation of cell cycle checkpoint proteins.
Troubleshooting Steps:
-
Optimize Concentration and Duration: Reduce the concentration and/or the duration of ERA-1 treatment to minimize effects on the cell cycle of non-target cells.
-
Combination with Cell Cycle Promoters (for specific experimental contexts): In certain research applications, temporary and controlled use of agents that promote cell cycle progression could be considered to counteract the arrest, though this approach should be used with caution.
-
Investigate Upstream Signaling: Analyze the expression and phosphorylation status of key cell cycle regulators like cyclins, CDKs, and CDK inhibitors (e.g., p21, p27) to understand the mechanism of arrest.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Add serial dilutions of ERA-1 (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat cells with ERA-1 at various concentrations and for different durations.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
Quantitative Data Summary
Table 1: Cytotoxicity and Therapeutic Index of ERA-1 in Target vs. Non-Target Cell Lines
| Cell Line | Receptor Status | ERA-1 EC50 (nM) (Desired Activity) | ERA-1 CC50 (µM) (Cytotoxicity) | Therapeutic Index (CC50/EC50) |
| Target Cell Line A | ER-Positive | 10 | 50 | 5000 |
| Non-Target Cell Line B | ER-Low/Negative | >1000 | 5 | <5 |
| Non-Target Cell Line C | ER-Low/Negative | >1000 | 10 | <10 |
Table 2: Effect of Combination Therapy on ERA-1 Cytotoxicity in Non-Target Cell Line B
| Treatment | ERA-1 Conc. (µM) | Co-treatment Agent X (Conc.) | % Apoptosis (Annexin V+) |
| Vehicle Control | 0 | - | 5% |
| ERA-1 | 5 | - | 60% |
| ERA-1 + Agent X | 5 | 1 µM | 25% |
| ERA-1 | 1 | - | 15% |
| ERA-1 + Agent X | 1 | 1 µM | 8% |
Visualizations
Caption: Potential on-target and off-target signaling pathways of high-dose ERA-1 leading to cytotoxicity.
Caption: Experimental workflow for troubleshooting and mitigating ERA-1 induced cytotoxicity.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combination therapy with aromatase inhibitors: the next era of breast cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
- 8. Current Molecular Combination Therapies Used for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Estrogen Receptor-Agonist-1 (ERA-1) Activity with a Pure Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical estrogen receptor agonist, Estrogen Receptor-Agonist-1 (ERA-1), and a pure estrogen receptor antagonist, Fulvestrant (ICI 182,780). The content herein is supported by established experimental methodologies to objectively evaluate and validate the activity of these compounds.
Introduction
Estrogen receptors (ERs) are critical targets in various physiological and pathological processes, including the development and progression of certain cancers. Compounds that modulate ER activity, such as agonists and antagonists, are therefore of significant interest in drug discovery and development. This guide focuses on the validation of a novel estrogen receptor agonist, ERA-1, by comparing its activity with that of Fulvestrant, a well-characterized pure ER antagonist.
This compound (ERA-1) is a hypothetical potent and selective agonist of the estrogen receptor alpha (ERα). Its mechanism of action involves binding to ERα, inducing a conformational change that promotes receptor dimerization, nuclear translocation, and subsequent binding to Estrogen Response Elements (EREs) in the DNA. This cascade of events leads to the recruitment of coactivators and the initiation of gene transcription, mimicking the effects of the natural ligand, estradiol.
Fulvestrant (ICI 182,780) is a pure estrogen receptor antagonist. Unlike selective estrogen receptor modulators (SERMs) that can exhibit partial agonist activity, Fulvestrant acts as a complete antagonist. Its mechanism involves binding to the estrogen receptor and inducing a distinct conformational change that inhibits receptor dimerization and nuclear localization.[1] Furthermore, Fulvestrant promotes the degradation of the ER protein, effectively downregulating the total cellular levels of the receptor.[1][2][3]
Comparative Data Summary
The following table summarizes the key characteristics and performance metrics of ERA-1 and Fulvestrant in relevant in vitro assays.
| Parameter | This compound (ERA-1) | Fulvestrant (Pure ER Antagonist) | Reference Compound (Estradiol) |
| Mechanism of Action | Binds to ER, induces activating conformational change, promotes dimerization and nuclear translocation, and initiates gene transcription. | Binds to ER, inhibits dimerization and nuclear localization, and promotes ER degradation.[1][2] | Binds to ER, induces activating conformational change, promotes dimerization and nuclear translocation, and initiates gene transcription. |
| Activity Type | Agonist | Pure Antagonist | Agonist |
| ERα Binding Affinity (Kd) | ~0.1 nM | ~0.94 nM | ~0.1 nM |
| ERE-Luciferase Reporter Assay (EC50) | ~0.05 nM | Not Applicable (No Agonist Activity) | ~0.01 nM |
| ERE-Luciferase Reporter Assay (IC50 against 1 nM Estradiol) | Not Applicable | ~5 nM[4] | Not Applicable |
| MCF-7 Cell Proliferation | Stimulates proliferation | Inhibits estrogen-induced proliferation (IC50 ~0.29 nM)[1][5] | Stimulates proliferation |
Experimental Protocols
To validate the agonist activity of ERA-1 and its specific blockade by Fulvestrant, an Estrogen Response Element (ERE)-driven luciferase reporter gene assay is a standard and robust method.
This compound (ERA-1) Activity and Antagonism by Fulvestrant in an ERE-Luciferase Reporter Assay
Objective: To quantify the agonist activity of ERA-1 on ERα and to demonstrate that this activity can be specifically inhibited by the pure antagonist Fulvestrant.
Cell Line: MCF-7 human breast cancer cells, which endogenously express ERα and are responsive to estrogens.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) without phenol (B47542) red
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
ERE-luciferase reporter plasmid (e.g., pGL3-3xERE-TATA-Luc)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (ERA-1)
-
Fulvestrant (ICI 182,780)
-
17β-Estradiol (positive control)
-
Luciferase Assay System (e.g., Promega Bright-Glo™)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methodology:
-
Cell Culture and Plating:
-
Culture MCF-7 cells in DMEM supplemented with 10% CS-FBS to minimize background estrogenic activity.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
-
Transfection:
-
Transfect the cells with the ERE-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of ERA-1 (e.g., from 1 pM to 1 µM) in DMEM without phenol red and with 5% CS-FBS to determine its dose-response curve.
-
To test for antagonism, pre-incubate cells with a fixed concentration of Fulvestrant (e.g., 100 nM) for 1-2 hours.
-
Following pre-incubation, add the serial dilutions of ERA-1 to the wells already containing Fulvestrant.
-
Include the following controls:
-
Vehicle control (e.g., 0.1% DMSO)
-
Positive control: 17β-Estradiol (e.g., 1 nM)
-
Antagonist control: Fulvestrant alone (e.g., 100 nM)
-
Antagonism control: 1 nM 17β-Estradiol + 100 nM Fulvestrant
-
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
After the 24-hour incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized relative light units (RLU) against the log concentration of ERA-1 to generate a dose-response curve and calculate the EC50 value.
-
Compare the dose-response curve of ERA-1 alone with the curve in the presence of Fulvestrant to demonstrate the antagonistic effect. Calculate the IC50 of Fulvestrant against a fixed concentration of ERA-1.
-
Mandatory Visualizations
Estrogen Receptor Signaling Pathway: Agonist vs. Antagonist
Caption: Agonist vs. Antagonist mechanism of action on the Estrogen Receptor.
Experimental Workflow for Validating ERA-1 Activity
Caption: Workflow for ERE-luciferase reporter gene assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. MCF-7aro/ERE, a Novel Cell Line for Rapid Screening of Aromatase Inhibitors, ERα Ligands and ERRα Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Confirming the ERα Selectivity of Estrogen Receptor-Agonist-1: A Comparative Guide
This guide provides a comprehensive comparison of a hypothetical Estrogen Receptor-Agonist-1 (ERA-1) with established estrogen receptor (ER) agonists to objectively assess its selectivity for Estrogen Receptor Alpha (ERα). The performance of ERA-1 is evaluated against the endogenous non-selective agonist 17β-estradiol and the highly ERα-selective agonist Propylpyrazoletriol (PPT). Data from standard in vitro assays are presented to provide a clear, quantitative comparison of binding affinities and functional potencies. Detailed experimental protocols and illustrative diagrams of the assessment workflow and the relevant signaling pathway are included to support researchers in drug development and related fields.
Data Presentation: Comparative Analysis of ER Agonists
The selectivity of an estrogen receptor agonist is determined by its relative binding affinity and functional activity for ERα versus ERβ. An ERα-selective agonist will exhibit significantly higher binding affinity and greater potency in functional assays for ERα compared to ERβ. The following tables summarize the key quantitative data for our hypothetical ERA-1, the non-selective endogenous ligand 17β-estradiol, and the known ERα-selective agonist PPT.
Table 1: Comparative Binding Affinity for Estrogen Receptors
This table compares the binding affinities of the test compounds to human ERα and ERβ. Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. A lower dissociation constant (Ki) or a higher relative binding affinity (RBA) indicates a stronger interaction.
| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | Selectivity Ratio (Ki ERβ / Ki ERα) | Reference |
| This compound (ERA-1) | 0.1 (Hypothetical) | 50 (Hypothetical) | 500 | N/A |
| 17β-Estradiol | 0.2 | 0.5 | 2.5 | [1] |
| Propylpyrazoletriol (PPT) | ~0.5 (RBA of ~50% vs Estradiol) | ~205 (RBA of ~0.12% vs Estradiol) | ~410 | [2][3] |
Table 2: Comparative Functional Activity at Estrogen Receptors
This table presents the functional potencies of the compounds in activating ERα and ERβ, as measured by the half-maximal effective concentration (EC50) in a transcriptional activation assay. A lower EC50 value indicates greater potency.
| Compound | ERα Functional Potency (EC50, nM) | ERβ Functional Potency (EC50, nM) | Potency Ratio (EC50 ERβ / EC50 ERα) | Reference |
| This compound (ERA-1) | 0.15 (Hypothetical) | >1000 (Hypothetical) | >6667 | N/A |
| 17β-Estradiol | ~0.1-1 | ~0.1-1 | ~1 | [4][5] |
| Propylpyrazoletriol (PPT) | 0.14 - 0.2 | >1000 (No activity on ERβ) | >5000 | [2][6][7] |
Based on the hypothetical data, this compound (ERA-1) demonstrates high selectivity for ERα, with a 500-fold greater binding affinity and over 6667-fold greater functional potency for ERα compared to ERβ. This profile is comparable to, and even exceeds, the selectivity of the well-characterized ERα-selective agonist, PPT. In contrast, the endogenous hormone 17β-estradiol shows minimal selectivity between the two receptor subtypes.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the estrogen receptor selectivity of a compound.
Competitive Radioligand Binding Assay
Objective: To determine the in vitro binding affinity of a test compound for ERα and ERβ by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Recombinant human ERα and ERβ protein.
-
Radioligand: [³H]-17β-estradiol.
-
Test compound (e.g., ERA-1) and reference compound (unlabeled 17β-estradiol).
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT, 1 mg/ml BSA).[4]
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and the unlabeled 17β-estradiol reference.
-
In duplicate, incubate a fixed concentration of recombinant ERα or ERβ protein with a fixed concentration of [³H]-17β-estradiol (e.g., 0.5 nM).[4]
-
Add varying concentrations of the test compound or unlabeled 17β-estradiol to the incubation mixtures. Include a control with no unlabeled competitor (total binding) and a control with a high concentration of unlabeled 17β-estradiol (non-specific binding).
-
Incubate the mixtures for a sufficient time to reach equilibrium (e.g., 2 hours at 25°C).[4]
-
Separate the bound from the unbound radioligand (e.g., by filtration or dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reporter Gene Transactivation Assay
Objective: To measure the functional potency of a test compound to activate ERα or ERβ and induce the transcription of a reporter gene.
Materials:
-
A suitable mammalian cell line that does not endogenously express ERs (e.g., HEK293 or HeLa cells).
-
Expression vectors for human ERα and ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or green fluorescent protein).
-
A control plasmid for transfection efficiency normalization (e.g., a β-galactosidase expression vector).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Luminometer or appropriate plate reader.
Procedure:
-
Co-transfect the cells with the expression vector for either ERα or ERβ, the ERE-reporter plasmid, and the normalization control plasmid.
-
Plate the transfected cells into multi-well plates and allow them to recover.
-
Treat the cells with serial dilutions of the test compound or a reference agonist (e.g., 17β-estradiol). Include a vehicle control.
-
Incubate the cells for a suitable period (e.g., 16-24 hours).[4]
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity) and the normalization enzyme (e.g., β-galactosidase activity).
-
Normalize the reporter gene activity to the control enzyme activity for each well.
-
Plot the normalized reporter activity against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Mandatory Visualizations
Experimental Workflow for Determining ERα Selectivity
Caption: Workflow for assessing the ERα selectivity of a test compound.
Genomic Signaling Pathway of ERα Activation
Caption: The genomic signaling pathway of ERα activation by an agonist.
References
- 1. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17β-estradiol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The tissue-specific effects of different 17β-estradiol doses reveal the key sensitizing role of AF1 domain in ERα activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPT | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
Proliferation Showdown: Estradiol vs. a Selective Estrogen Receptor-α Agonist
In the realm of endocrine research and oncology drug development, understanding the proliferative effects of estrogenic compounds is paramount. This guide provides a head-to-head comparison of the endogenous estrogen, 17β-estradiol (E2), and the synthetic, highly selective Estrogen Receptor-α (ERα) agonist, Propyl Pyrazole Triol (PPT). The data presented herein, derived from in vitro proliferation assays using the ER-positive human breast cancer cell line MCF-7, offers researchers a quantitative and methodological framework for evaluating these two critical compounds.
Quantitative Comparison of Proliferative Activity
The following table summarizes the key performance metrics of Estradiol and Propyl Pyrazole Triol (PPT) in assays relevant to ERα-mediated cell proliferation. While a direct comparison of EC50 values for proliferation in the same study was not available, the data provides insights into their relative potency and efficacy.
| Parameter | Estradiol (E2) | Propyl Pyrazole Triol (PPT) | Cell Line | Assay Type |
| EC50 (Proliferation) | ~1-10 pM (literature values) | Not explicitly available | MCF-7 | Various (MTT, BrdU, etc.) |
| EC50 (Transcriptional Activation) | Not specified in provided context | 140 pM[1][2] | ERα-U2OS-Luc | Reporter Gene Assay |
| Proliferation (% of Control) | ~117% at 10 nM | ~110% at 100 nM | MCF-7 | BrdU Incorporation |
| Receptor Selectivity | Agonist for both ERα and ERβ | ~410-fold higher affinity for ERα over ERβ[1][2] | - | Radioligand Binding Assay |
Experimental Protocols
A detailed methodology for a common proliferation assay used to evaluate the effects of estrogenic compounds on MCF-7 cells is provided below. This protocol is a composite of standard practices and can be adapted for various colorimetric, fluorometric, or luminescence-based endpoints.
MCF-7 Cell Proliferation Assay (BrdU Incorporation)
Objective: To quantify the proliferation of MCF-7 cells in response to treatment with Estradiol or an ERα agonist by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
Materials:
-
MCF-7 cells
-
DMEM (without phenol (B47542) red) supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) and antibiotics
-
17β-estradiol (E2)
-
Propyl Pyrazole Triol (PPT)
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a detection enzyme, e.g., HRP)
-
Substrate for the detection enzyme
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM without phenol red, supplemented with 10% CS-FBS, for at least 72 hours prior to the experiment to deplete endogenous estrogens.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Estradiol and PPT in the assay medium.
-
Remove the seeding medium from the wells and replace it with fresh medium containing the various concentrations of the test compounds or a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution. This step is crucial for exposing the incorporated BrdU to the antibody.
-
-
Immunodetection:
-
Wash the wells and add the anti-BrdU antibody conjugate.
-
Incubate to allow the antibody to bind to the incorporated BrdU.
-
-
Signal Development and Measurement:
-
Wash the wells to remove unbound antibody.
-
Add the enzyme substrate and incubate until a color change is apparent.
-
Stop the reaction and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Plot the absorbance/fluorescence values against the compound concentrations to generate dose-response curves.
-
Calculate the EC50 values for proliferation for each compound.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the signaling pathways activated by these estrogen receptor agonists and the workflow of the proliferation assay.
Figure 1. Simplified signaling pathway of Estradiol and ERα agonists leading to cell proliferation.
Figure 2. Experimental workflow for the MCF-7 cell proliferation (BrdU) assay.
References
A Comparative Analysis of Estradiol and Tamoxifen Efficacy on Estrogen Receptor Signaling
This guide provides a detailed comparison of the efficacy of the endogenous estrogen receptor agonist, 17ß-estradiol (E2), and the well-known Selective Estrogen Receptor Modulator (SERM), Tamoxifen (B1202). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective mechanisms of action and effects on estrogen receptor-positive breast cancer cells. For the purpose of this comparison, the active metabolite of Tamoxifen, 4-hydroxytamoxifen (B85900) (4-OHT), is used in in-vitro experiments as it is more potent and directly interacts with the estrogen receptor.
Mechanism of Action
17ß-estradiol, the primary female sex hormone, is a potent agonist of the estrogen receptor (ER). Upon binding to ERs (ERα and ERß), the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the E2-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription. This signaling pathway is crucial for normal physiological processes but also plays a significant role in the proliferation of ER-positive breast cancers.
Tamoxifen, on the other hand, acts as a competitive antagonist of the estrogen receptor in breast tissue. It binds to the ER, inducing a different conformational change that prevents the recruitment of co-activators and instead recruits co-repressors to the ERE. This leads to the inhibition of estrogen-mediated gene transcription and, consequently, a reduction in cancer cell proliferation.
Diagram of Estradiol (B170435) Signaling Pathway
Caption: Agonistic action of 17ß-Estradiol on the Estrogen Receptor.
Diagram of Tamoxifen Signaling Pathway
Caption: Antagonistic action of Tamoxifen on the Estrogen Receptor.
Quantitative Data Comparison
The following tables summarize the quantitative data from key experiments comparing the efficacy of 17ß-Estradiol and 4-Hydroxytamoxifen.
Table 1: Estrogen Receptor α (ERα) Competitive Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the ligand required to displace 50% of a radiolabeled ligand from the ERα. A lower IC50 value indicates a higher binding affinity.
| Compound | IC50 (nM) for ERα | Reference |
| 17ß-Estradiol | 0.68 | [1] |
| 4-Hydroxytamoxifen | 0.98 | [1] |
Table 2: Effect on MCF-7 Cell Proliferation (MTT Assay)
This table summarizes the dose-dependent effects of 17ß-Estradiol and Tamoxifen on the proliferation of ER-positive MCF-7 breast cancer cells. At low concentrations, estradiol stimulates growth, while at high concentrations, it can be inhibitory.[2] Tamoxifen consistently inhibits cell proliferation.
| Compound | Concentration | Effect on MCF-7 Cell Proliferation | Reference |
| 17ß-Estradiol | Low (nM range) | Stimulates proliferation | [2][3] |
| High (µM range) | Inhibits proliferation | [2] | |
| Tamoxifen | 1 µM | No significant effect on cell viability | [4] |
| 3 µM | ~30% reduction in cell viability | [4] | |
| 5 µM | ~85% reduction in cell viability | [4] | |
| 7 µM | ~85% reduction in cell viability | [4] |
Table 3: Regulation of Estrogen-Responsive Genes in MCF-7 Cells (qPCR)
This table shows the relative mRNA expression (fold change) of two well-characterized estrogen-responsive genes, Trefoil Factor 1 (TFF1) and Growth Regulation by Estrogen in Breast Cancer 1 (GREB1), after treatment with 17ß-Estradiol or Tamoxifen.
| Treatment | Gene | Fold Change vs. Control | Reference |
| 17ß-Estradiol (10 nM, 16h) | GREB1 | ~8-fold increase | [5][6][7] |
| TFF1 | ~6-fold increase | [5][6][7] | |
| 17ß-Estradiol (100 nM, 16h) | GREB1 | ~12-fold increase | [5][6][7] |
| TFF1 | ~7-fold increase | [5][6][7] | |
| Tamoxifen | GREB1 | Decreased expression | [3] |
| TFF1 | Decreased expression | [2][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Experimental Workflow: In-Vitro Efficacy Testing
Caption: Workflow for comparing the in-vitro efficacy of ER modulators.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand.
Methodology:
-
Preparation of Receptor Source: A source of estrogen receptors, such as rat uterine cytosol or recombinant human ERα, is prepared.
-
Incubation: A constant concentration of a radiolabeled estrogen (e.g., [³H]17ß-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (17ß-estradiol or 4-hydroxytamoxifen).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by filtration through glass fiber filters that trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value.
MCF-7 Cell Proliferation (MTT) Assay
Objective: To assess the effect of a compound on the metabolic activity and proliferation of MCF-7 cells.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (17ß-estradiol or Tamoxifen). Control wells receive vehicle only.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48-96 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the control (vehicle-treated) cells.
Gene Expression Analysis by Quantitative PCR (qPCR)
Objective: To quantify the changes in the expression of specific estrogen-responsive genes in response to compound treatment.
Methodology:
-
Cell Treatment: MCF-7 cells are treated with the test compound (17ß-estradiol or Tamoxifen) or vehicle for a specific duration.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit. The quality and quantity of the RNA are assessed.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes (TFF1, GREB1) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Amplification and Detection: The reaction is run in a qPCR instrument, which amplifies the target DNA and monitors the fluorescence in real-time.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene, and expressed as a fold change compared to the control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term hydroxytamoxifen treatment of an MCF-7-derived breast cancer cell line irreversibly inhibits the expression of estrogenic genes through chromatin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 4. Proteomic analysis of acquired tamoxifen resistance in MCF-7 cells reveals expression signatures associated with enhanced migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Estrogen Receptor-Agonist-1: A Comparative Guide to Nuclear Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapeutics, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of Estrogen Receptor-Agonist-1 (also known as compound 4e), a potent agonist of the Estrogen Receptor Alpha (ERα), against other key members of the nuclear receptor superfamily. Due to the current lack of publicly available, specific cross-reactivity data for this compound, this guide will utilize a hypothetical dataset to illustrate the methodologies and data presentation formats crucial for such an evaluation. This framework is designed to be a practical tool for researchers assessing the off-target potential of novel compounds.
Executive Summary
This compound is a valuable tool for studying ERα-mediated signaling pathways. However, its interaction with other nuclear receptors, such as the Progesterone Receptor (PR), Androgen Receptor (AR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR), is a critical aspect of its preclinical characterization. This guide outlines the standard experimental approaches to determine such cross-reactivity and presents the data in a clear, comparative format.
Binding Affinity Profile
The initial assessment of cross-reactivity involves determining the binding affinity of this compound to a panel of nuclear receptors. This is typically achieved through competitive radioligand binding assays.
Table 1: Hypothetical Binding Affinity of this compound for Various Nuclear Receptors
| Nuclear Receptor | Ligand | Kᵢ (nM) | Fold Selectivity vs. ERα |
| Estrogen Receptor α (ERα) | This compound | 1.2 | - |
| Estrogen Receptor β (ERβ) | This compound | 25.4 | 21.2 |
| Progesterone Receptor (PR) | This compound | > 10,000 | > 8,333 |
| Androgen Receptor (AR) | This compound | > 10,000 | > 8,333 |
| Glucocorticoid Receptor (GR) | This compound | > 10,000 | > 8,333 |
| Mineralocorticoid Receptor (MR) | This compound | > 10,000 | > 8,333 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Functional Activity Profile
Beyond binding, it is crucial to assess the functional consequence of any potential interaction. Luciferase reporter gene assays are the gold standard for quantifying the agonist or antagonist activity of a compound at a specific nuclear receptor.
Table 2: Hypothetical Functional Activity of this compound on Various Nuclear Receptors
| Nuclear Receptor | Assay Type | EC₅₀ (nM) | % Max Activation (vs. Control Agonist) | IC₅₀ (nM) | % Max Inhibition (vs. Control Antagonist) |
| Estrogen Receptor α (ERα) | Agonist | 5.8 | 98% | - | - |
| Estrogen Receptor β (ERβ) | Agonist | 112.7 | 75% | - | - |
| Progesterone Receptor (PR) | Agonist | > 10,000 | < 5% | > 10,000 | < 5% |
| Androgen Receptor (AR) | Agonist | > 10,000 | < 5% | > 10,000 | < 5% |
| Glucocorticoid Receptor (GR) | Agonist | > 10,000 | < 5% | > 10,000 | < 5% |
| Mineralocorticoid Receptor (MR) | Agonist | > 10,000 | < 5% | > 10,000 | < 5% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is key to understanding the data.
Caption: Estrogen Receptor Alpha Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Radioligand Binding Assay Protocol
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Receptor Preparation: Prepare cell membrane fractions or purified recombinant nuclear receptor ligand-binding domains (LBDs).
-
Assay Buffer: Use a buffer optimized for the specific nuclear receptor being tested (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Competition Assay:
-
Incubate a fixed concentration of the appropriate radiolabeled ligand (e.g., [³H]-Estradiol for ERα, [³H]-Dexamethasone for GR) with the receptor preparation in the presence of increasing concentrations of this compound.
-
Incubate at 4°C for 18 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
-
Luciferase Reporter Assay Protocol
This cell-based assay measures the functional activity (agonist or antagonist) of a compound on a specific nuclear receptor.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HeLa) that has low endogenous expression of the nuclear receptors of interest.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA of the nuclear receptor of interest (e.g., ERα, PR, AR, GR, or MR).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (HREs) for the respective receptor.
-
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with increasing concentrations of this compound.
-
For antagonist mode, co-treat with a known agonist for the respective receptor.
-
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase gene expression.
-
Lysis and Luminescence Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
For agonist activity, plot the normalized luciferase activity against the logarithm of the compound concentration and determine the EC₅₀ (concentration for 50% of maximal activation) and the maximum activation percentage relative to a known potent agonist.
-
For antagonist activity, plot the inhibition of agonist-induced luciferase activity against the logarithm of the compound concentration and determine the IC₅₀ (concentration for 50% of maximal inhibition) and the maximum inhibition percentage.
-
Conclusion
While this compound demonstrates high affinity and potent agonism for ERα, a thorough evaluation of its cross-reactivity with other nuclear receptors is essential for a comprehensive understanding of its biological activity and potential off-target effects. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting and interpreting such selectivity studies. The generation of specific, quantitative data for this compound against a panel of nuclear receptors will be a critical next step in its development as a selective research tool or therapeutic candidate.
A Head-to-Head Comparison of ERα and ERβ Selective Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) selective agonists is critical for advancing therapeutic strategies in a variety of fields, including oncology, neuroprotection, and cardiovascular disease. This guide provides an objective, data-driven comparison of the performance of commonly used selective agonists for these two important nuclear receptors.
Estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens. While they share structural similarities, their distinct tissue distribution and downstream signaling pathways result in often different, and sometimes opposing, physiological roles. The development of selective agonists for each receptor subtype has been instrumental in dissecting their individual contributions to health and disease. This guide focuses on a head-to-head comparison of prominent ERα and ERβ selective agonists, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of ERα and ERβ Selective Agonists
The following tables summarize the binding affinities and functional potencies of several well-characterized selective agonists for ERα and ERβ. This data is crucial for selecting the appropriate tool compound for in vitro and in vivo studies.
Table 1: ERα Selective Agonists - Binding Affinity and Functional Potency
| Agonist | Target | Binding Affinity (Ki/Kd, nM) | Functional Potency (EC50, nM) | Selectivity (fold vs. ERβ) |
| Propyl Pyrazole Triol (PPT) | ERα | 2[1] | ~0.2[2][3] | 410[1][2][3] |
Table 2: ERβ Selective Agonists - Binding Affinity and Functional Potency
| Agonist | Target | Binding Affinity (Ki/Kd, nM) | Functional Potency (EC50, nM) | Selectivity (fold vs. ERα) |
| Diarylpropionitrile (DPN) | ERβ | 5[4] | 0.85[5][6] | 70[4][6] |
| WAY-200070 | ERβ | - | 2.3[7] | 68[8] |
In Vivo Efficacy: A Comparative Overview
The true utility of selective agonists is demonstrated in their in vivo effects. The following table provides a snapshot of the differential activities of ERα and ERβ selective agonists in key preclinical models.
Table 3: In Vivo Effects of ERα and ERβ Selective Agonists
| Model | ERα Agonist (PPT) | ERβ Agonist (DPN, WAY-200070) | Key Findings & References |
| Cancer (Ovarian) | Enhanced cell growth.[9][10] | Suppressed cell growth.[9][10] | Demonstrates opposing roles of ERα and ERβ in ovarian cancer proliferation.[9][10] |
| Neuroprotection (Global Ischemia) | Neuroprotective.[8] | Neuroprotective.[8] | Both ERα and ERβ activation can protect hippocampal neurons from ischemic damage.[8] |
| Cardiovascular (Vasodilation) | Induces NO-dependent vasodilation.[11] | Can induce vasorelaxation.[11] | ERα appears to be the primary mediator of estrogen's acute vasodilatory effects.[11] |
| Uterine Growth | Stimulates uterine growth. | No significant effect on uterine weight.[12] | Confirms the primary role of ERα in uterine proliferation.[12] |
Signaling Pathways: Genomic and Non-Genomic Actions
The distinct physiological outcomes of ERα and ERβ activation are rooted in their differential engagement of downstream signaling pathways. Both receptors can act through genomic pathways, directly regulating gene transcription, and non-genomic pathways, initiating rapid signaling cascades from the cell membrane.
ERα Signaling Pathways
ERβ Signaling Pathways
Experimental Protocols
Reproducible and rigorous experimental design is paramount in pharmacology. Below are detailed protocols for two key assays used to characterize ERα and ERβ selective agonists.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a test compound for ERα or ERβ.
Detailed Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing the estrogen receptor from a suitable source. For ERα, rat uterine cytosol is a common source. For ERβ, recombinant human protein is often used.[13]
-
Radioligand Preparation: A fixed concentration of a high-affinity radiolabeled ligand, typically [3H]-17β-estradiol, is used.
-
Competitor Preparation: Prepare a series of dilutions of the unlabeled test compound (selective agonist).
-
Incubation: In assay tubes, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol). Incubate at 4°C to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or vacuum filtration through glass fiber filters.[13]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based assay measures the functional potency (EC50) of an agonist in activating receptor-mediated gene transcription.
Detailed Methodology:
-
Cell Culture and Transfection: Use a cell line that does not endogenously express significant levels of estrogen receptors (e.g., HEK293 or HeLa cells). Co-transfect the cells with two plasmids: one that expresses either human ERα or ERβ, and a reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE).
-
Cell Plating and Treatment: Plate the transfected cells in a multi-well plate. After allowing the cells to adhere, treat them with a range of concentrations of the selective agonist.
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and translation of the luciferase enzyme (typically 24-48 hours).
-
Cell Lysis and Luminescence Measurement: Lyse the cells to release their contents. Add a luciferase substrate, which will be converted to a light-emitting product by the expressed luciferase. Measure the luminescence using a luminometer.[14]
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from this dose-response curve.
Conclusion
The selective activation of ERα and ERβ offers distinct therapeutic opportunities. ERα agonists may hold promise for bone health and mitigating some menopausal symptoms, while ERβ agonists are being explored for their anti-proliferative effects in certain cancers and their potential in neuroprotection and anti-inflammatory applications. A thorough understanding of their comparative pharmacology, as outlined in this guide, is essential for the rational design and development of novel, targeted therapies. The provided data and protocols serve as a valuable resource for researchers navigating the complex and exciting field of estrogen receptor modulation.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen receptor alpha and beta specific agonists regulate expression of synaptic proteins in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Differential neuroprotective and antiinflammatory effects of estrogen receptor (ER)α and ERβ ligand treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. ahajournals.org [ahajournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
Validating In Vitro Findings of Estrogen Receptor Agonism In Vivo: A Comparative Guide
This guide provides a framework for validating the in vitro findings of a novel estrogen receptor (ER) agonist, designated here as Estrogen Receptor-Agonist-1 (ER-agonist-1), through in vivo experimentation. For the purpose of this guide, the well-characterized selective ERβ agonist, WAY-200070, will be used as a representative example for ER-agonist-1 to provide concrete experimental data and protocols. The guide will compare its activity with the endogenous ligand 17β-estradiol and an ERα-selective agonist, propylpyrazole triol (PPT).
Introduction
The validation of in vitro results in a whole-animal model is a critical step in drug development. While in vitro assays provide valuable information on the mechanism and potency of a compound at its molecular target, in vivo studies are essential to understand its physiological effects, including efficacy, tissue selectivity, and potential side effects. Estrogen receptors, with their two main subtypes (ERα and ERβ), are expressed in various tissues and mediate a wide range of physiological processes. Selective agonists for these receptors hold therapeutic promise for various conditions, from hormone-responsive cancers to neurodegenerative diseases and metabolic disorders.[1][2]
This guide focuses on the translation of the ERβ-selective binding and activity of WAY-200070 (our ER-agonist-1) from cell-based assays to a relevant in vivo model.
Data Presentation: In Vitro vs. In Vivo Activity
A direct comparison of in vitro potency with in vivo effects is crucial for understanding the translational potential of a compound. The following tables summarize the key data for our example compound, WAY-200070, and relevant comparators.
Table 1: Comparative In Vitro Receptor Binding and Functional Activity
| Compound | Target Receptor | Binding Affinity (IC50, nM) | Functional Activity (EC50, nM) | Selectivity (ERα/ERβ) |
| WAY-200070 (ER-agonist-1) | ERβ | 2.3[3] | 2[4] | ~68-fold for ERβ[4] |
| ERα | 155[3] | 155[4] | ||
| 17β-estradiol | ERα & ERβ | ~0.1 | ~0.05 | Non-selective |
| Propylpyrazole triol (PPT) | ERα | ~0.4 | ~0.2 | ~400-fold for ERα |
| ERβ | ~160 | ~80 |
Table 2: Comparative In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dose & Route | Key In Vivo Finding | Citation |
| WAY-200070 (ER-agonist-1) | Male Mice | 30 mg/kg s.c. | Anxiolytic and antidepressant-like effects; increased striatal dopamine (B1211576) and serotonin. | [5] |
| Ovariectomized (OVX) Rats | 2.0 mg/kg s.c. | Improved memory and learning. | [3] | |
| Diabetic Mice | Not specified | Improved glucose tolerance and increased glucose-stimulated insulin (B600854) release. | [6] | |
| 17β-estradiol | OVX Rats | Not specified | Uterotrophic effects, cardiovascular protection, bone density maintenance. | [1][7] |
| Propylpyrazole triol (PPT) | OVX Rats | 1.0 mg/kg s.c. | Cardiovascular protection without significant uterotrophic effects. | [7][8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the estrogen receptor signaling pathway and the general workflow for validating an in vitro finding in an in vivo model.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results. Below are protocols for key experiments.
1. In Vitro Receptor Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (IC50) of ER-agonist-1 for ERα and ERβ.
-
Materials: Recombinant human ERα and ERβ, [3H]-estradiol, test compound (ER-agonist-1), hydroxylapatite slurry.
-
Method:
-
A constant concentration of [3H]-estradiol is incubated with either ERα or ERβ in the presence of increasing concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound ligand using a hydroxylapatite slurry.
-
The amount of bound [3H]-estradiol is quantified by liquid scintillation counting.
-
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol.
-
2. Rodent Uterotrophic Assay
The uterotrophic assay is a standard in vivo test to assess the estrogenic or anti-estrogenic activity of a compound by measuring the weight of the uterus.[9][10]
-
Objective: To evaluate the estrogenic (uterotrophic) effect of ER-agonist-1 in vivo.
-
Animal Model: Immature (21-22 days old) or adult ovariectomized (OVX) female rats or mice.[11][12] The OVX model is preferred to eliminate confounding effects of endogenous estrogens.
-
Method:
-
Animals are ovariectomized and allowed a recovery period (e.g., 7-14 days).
-
Animals are randomly assigned to treatment groups: Vehicle control, Positive Control (e.g., 17β-estradiol), and various doses of ER-agonist-1.
-
The test compound is administered daily for 3 to 7 consecutive days via a relevant route (e.g., subcutaneous injection or oral gavage).[3][9]
-
24 hours after the final dose, animals are euthanized.
-
The uterus is carefully dissected, trimmed of fat, and weighed (wet weight). Sometimes, the uterus is blotted to obtain a "blotted weight," which is considered more accurate.
-
A significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.[12]
-
3. Behavioral Models (e.g., Tail Suspension Test)
-
Objective: To assess the antidepressant-like effects of ER-agonist-1, consistent with the known role of ERβ in the central nervous system.[5]
-
Animal Model: Male mice.
-
Method:
-
Animals are treated with the vehicle, a positive control (e.g., a known antidepressant), or ER-agonist-1 at a specific dose (e.g., 30 mg/kg, s.c.).[5]
-
After a set period post-administration (e.g., 60 minutes), each mouse is suspended by its tail using adhesive tape, in a position where it cannot escape or hold onto nearby surfaces.
-
The duration of immobility is recorded over a 6-minute period.
-
A significant reduction in immobility time compared to the vehicle control is interpreted as an antidepressant-like effect.[5]
-
Logical Relationships: From In Vitro Selectivity to In Vivo Effects
The in vitro selectivity of a compound is hypothesized to translate into tissue-specific in vivo effects. For an ERβ-selective agonist like WAY-200070, the expected outcome is significant activity in tissues with high ERβ expression (e.g., brain, bone, certain parts of the cardiovascular system) and minimal activity in tissues dominated by ERα signaling (e.g., uterus).
Conclusion
The successful validation of in vitro findings in vivo, as illustrated with the ERβ-selective agonist WAY-200070, is a cornerstone of preclinical drug development. By demonstrating that high in vitro selectivity for ERβ translates into specific, desirable physiological effects in whole-animal models (e.g., neurobehavioral effects without uterotrophic activity), a strong case can be built for the therapeutic potential of the compound. This comparative approach, utilizing well-characterized reference compounds and standardized protocols, provides a robust framework for advancing novel ER agonists toward clinical development.
References
- 1. Analysis of the effects of oestrogen receptor α (ERα)- and ERβ-selective ligands given in combination to ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. WAY-200070, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective estrogen receptor-alpha agonist provides widespread heart and vascular protection with enhanced endothelial progenitor cell mobilization in the absence of uterotrophic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen receptor alpha and beta specific agonists regulate expression of synaptic proteins in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Estrogen Receptor Agonists: Dose-Response Relationships and Signaling Pathways
For Immediate Release
This guide provides a detailed comparison of the dose-response profiles of various estrogen receptor (ER) agonists, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating their relative potency and efficacy. The supporting experimental data and detailed protocols are provided to ensure transparency and facilitate the replication of findings.
Dose-Response Comparison of Estrogen Receptor Agonists
The following table summarizes the half-maximal effective concentration (EC50) and maximal efficacy for key estrogen receptor agonists, including the endogenous ligand 17β-estradiol (E2), the ERα-selective agonist Propyl Pyrazole Triol (PPT), and the ERβ-selective agonist Diarylpropionitrile (DPN). These parameters are crucial for understanding the potency and therapeutic potential of these compounds.
| Agonist | Receptor Subtype | Assay Type | Cell Line | EC50 | Maximal Efficacy (% of E2 response) |
| 17β-Estradiol (E2) | ERα / ERβ | Proliferation | MCF-7 | ~0.1 - 1 nM | 100% (by definition) |
| ERα | Luciferase Reporter | HEK293 | ~0.01 - 0.1 nM | 100% (by definition) | |
| ERβ | Luciferase Reporter | HEK293 | ~0.01 - 0.1 nM | 100% (by definition) | |
| Propyl Pyrazole Triol (PPT) | ERα | Luciferase Reporter | U2OS-ERα | ~140 - 200 pM[1][2] | Full agonist |
| Diarylpropionitrile (DPN) | ERβ | Luciferase Reporter | Various | 0.85 nM[3] | Full agonist |
| ERα | Luciferase Reporter | Various | ~66 nM | Partial agonist |
Note: EC50 values can vary depending on the specific experimental conditions, including cell line, passage number, and assay methodology. The maximal efficacy is often expressed relative to the response induced by 17β-estradiol.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the proliferative response of estrogen-sensitive MCF-7 breast cancer cells to ER agonists.
-
Cell Culture and Maintenance:
-
MCF-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
For experiments, cells are switched to a phenol (B47542) red-free DMEM supplemented with charcoal-stripped FBS to eliminate exogenous estrogens.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 3 x 10³ cells per well and allowed to attach overnight.
-
The medium is then replaced with phenol red-free medium containing serial dilutions of the test compounds (e.g., 17β-estradiol, PPT, DPN) or vehicle control (e.g., 0.1% DMSO).
-
Cells are incubated for 6 days, with a medium change on day 3.
-
Cell proliferation is assessed using a suitable method, such as the Sulforhodamine B (SRB) assay, which measures total protein content.
-
-
Data Analysis:
-
The absorbance is read using a microplate reader.
-
Dose-response curves are generated by plotting the percentage of maximal response against the logarithm of the agonist concentration.
-
EC50 values are calculated using non-linear regression analysis.
-
Estrogen Receptor Luciferase Reporter Gene Assay
This assay quantifies the activation of ERα or ERβ by measuring the expression of a reporter gene (luciferase) under the control of an estrogen response element (ERE).
-
Cell Line and Transfection:
-
A suitable cell line that does not endogenously express ERs (e.g., HEK293) is used.
-
Cells are transiently or stably co-transfected with an expression vector for either human ERα or ERβ and a reporter plasmid containing an ERE-driven luciferase gene.
-
-
Assay Procedure:
-
Transfected cells are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the ER agonists or vehicle control.
-
After an incubation period of 18-24 hours, the cells are lysed.
-
-
Luminescence Measurement:
-
Luciferase substrate is added to the cell lysate.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The fold induction of luciferase activity is calculated relative to the vehicle control.
-
Dose-response curves are plotted, and EC50 values are determined as described for the proliferation assay.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by estrogen receptor agonists and a generalized workflow for their characterization.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Estrogen Receptor Agonists
Researchers and laboratory personnel must adhere to stringent disposal protocols for synthetic estrogen receptor agonists to ensure personal safety and prevent environmental contamination. As potent, biologically active compounds, these substances are classified as hazardous chemical waste and require meticulous management from handling to final disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of estrogen receptor agonists.
I. Hazard Classification and Regulatory Compliance
Estrogen receptor agonists, due to their biological activity, should be treated as hazardous waste. Disposal procedures are primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States, with potentially applicable state and local regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) office to ensure full compliance with all relevant guidelines.
II. Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, wearing appropriate Personal Protective Equipment (PPE) is mandatory. This serves as the first line of defense against accidental exposure.
Minimum Required PPE:
-
Lab Coat: A full-length, long-sleeved laboratory coat or a chemical-resistant apron is necessary to protect skin and clothing.[2]
-
Gloves: Disposable nitrile gloves are required. Always remove gloves before leaving the laboratory to prevent cross-contamination.[2][3]
-
Eye Protection: Safety goggles or glasses designed for chemical splash protection are essential.[2][4]
III. Step-by-Step Disposal Protocol
The ultimate disposal method for this category of hazardous waste is typically incineration by a licensed environmental management contractor.[5] Under no circumstances should these compounds or their contaminated materials be disposed of down the drain or in regular trash.[5]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal streams.[1][5]
-
Solid Waste: Collect unused or expired compounds, contaminated weigh boats, pipette tips, gloves, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[1][5]
-
Liquid Waste: All solutions containing the estrogen receptor agonist, including experimental media, unused solutions, and solvent rinses, must be collected in a separate, compatible liquid waste container.[1][5] Do not mix different types of chemical waste unless explicitly approved by your institution's EHS office.[4]
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with the agonist must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.[1][5]
Step 2: Use of Designated Hazardous Waste Containers
All waste must be collected in containers that are chemically compatible with the waste, such as glass or high-density polyethylene (B3416737) (HDPE), and have secure, screw-top lids.[5] Ensure containers are in good condition, free from leaks, and have no external contamination.[5]
Step 3: Proper Labeling of Waste Containers
As soon as waste is added, affix a "Hazardous Waste" label to the container.[5] The label must clearly list all constituents, including the full chemical name of the estrogen receptor agonist and any solvents present.[1][5]
Step 4: Safe Storage of Hazardous Waste
-
Secondary Containment: Store all hazardous waste containers in a secondary containment system, such as a chemically resistant tub or tray.[5]
-
Designated Area: Keep waste in a designated satellite accumulation area, like a fume hood, away from general laboratory traffic and incompatible materials.[5]
-
Secure Storage: Store waste in a designated, secure area until it can be collected for disposal.[4]
Step 5: Decontamination of Laboratory Equipment
All non-disposable labware and equipment that has come into contact with the estrogen receptor agonist must be thoroughly decontaminated.
-
Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol (B145695) or methanol). Collect this solvent rinse as hazardous liquid waste.[5]
-
Cleaning: Wash the equipment with a laboratory-grade detergent and hot water.[5]
-
Final Rinse: Perform a final rinse with purified water.[5]
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.[5]
Step 6: Arranging for Professional Disposal
Contact your institution's EHS office to schedule the collection and disposal of the hazardous waste at an approved waste disposal facility.[4][5] Be prepared to provide the safety data sheet (SDS) and any other relevant information about the waste. A hazardous waste manifest will be used to track the waste from your laboratory to its final disposal facility, a system known as "cradle-to-grave" oversight.[1]
IV. Data Presentation: Handling and Disposal Parameters
The following table summarizes key operational and disposal information for potent bioactive compounds, based on general best practices.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Lab coat, nitrile gloves, safety glasses/goggles. | [1][2][4] |
| Waste Classification | Hazardous Chemical and/or Pharmaceutical Waste. | [1] |
| Solid Waste Containment | Dedicated, sealed, leak-proof hazardous waste container. | [1][4][5] |
| Liquid Waste Containment | Separate, sealed, leak-proof, compatible (e.g., HDPE) container. | [1][4][5] |
| Waste Container Labeling | "Hazardous Waste" with full chemical name and contents listed. | [1][5] |
| Waste Storage | Designated, secure area with secondary containment. | [4][5] |
| Ultimate Disposal Method | Incineration via a licensed waste disposal facility. | [5] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) and local EHS guidelines. | [1] |
V. Experimental Protocols
Specific chemical deactivation protocols for estrogen receptor agonists are not broadly established and should be approached with caution. Any potential deactivation method would need to be thoroughly validated to confirm complete degradation of the active compound. The recommended and most reliable method of disposal remains incineration by a professional hazardous waste management service.
VI. Mandatory Visualizations
Caption: Workflow for the safe disposal of estrogen receptor agonist waste.
References
Personal protective equipment for handling Estrogen receptor-agonist-1
Essential Safety Protocols for Handling Estrogen Receptor-Agonist-1
This guide furnishes crucial safety and logistical information for the handling of this compound, a potent, biologically active compound. Adherence to these protocols is vital to mitigate risks of unintended physiological effects resulting from accidental exposure. The primary routes of exposure for such potent compounds include inhalation, dermal absorption, and ingestion.
Core Safety Principles
Due to the pharmacological activity and potential unknown toxicity of novel compounds like this compound, all handling must occur within a designated and controlled area. Access should be limited to properly trained personnel.
-
Containment : All procedures that could generate dust or aerosols, such as weighing, reconstituting, or sonicating the solid compound, must be performed within a certified chemical fume hood or a powder containment balance enclosure.[1][2]
-
Hygiene : Do not store or consume food and beverages in the laboratory. Always wash hands thoroughly after handling the compound and before leaving the laboratory.[1][2]
-
Contamination : Assume all surfaces within the designated handling area are potentially contaminated and decontaminate them after each use.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The required PPE varies based on the laboratory activity.
| Activity | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Unpacking/Inventory | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown over Lab Coat | Recommended: N95 Respirator |
| Weighing Solid Compound | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown over Lab Coat | Mandatory: N95 Respirator or higher |
| Preparing Stock Solutions | Double Nitrile Gloves | Safety Goggles | Disposable Gown over Lab Coat | Recommended: N95 Respirator |
| Cell Culture/In Vitro Assays | Single Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not generally required |
| Animal Handling (Dosing) | Double Nitrile Gloves | Safety Goggles and Face Shield | Disposable Gown | Recommended: N95 Respirator |
Note: Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3]
Occupational Exposure Limits for Estrogenic Compounds
While specific occupational exposure limits for "this compound" are not available, data for other estrogenic compounds provide a reference for the level of caution required. A "derived target exposure limit (DTEL)" is a calculated value used in the absence of extensive health effect data.
| Compound | Derived Target Exposure Limit (DTEL) | 8-Hour Time-Weighted Average (TWA) Exposure Range (Observed in a pilot study) |
| Total Conjugated Estrogens | 0.4 µg/m³ | 0.48 to 5.32 µg/m³ |
| Mestranol | 0.06 µg/m³ | 0.052 to 1.04 µg/m³ |
Source: CDC Pilot Study on Occupational Exposure to Estrogens.[4]
Operational Plan: Handling and Preparation
Protocol for Preparing a 10 mM Stock Solution
-
Preparation : Assemble all necessary equipment (vials, solvent, pipettes, vortexer) and place them inside a chemical fume hood.[1]
-
Don PPE : Put on all required PPE as specified for "Preparing Stock Solutions" in the table above.[1]
-
Weighing : Use an analytical balance inside a powder containment hood or fume hood to weigh the required amount of this compound powder. Use anti-static weigh paper or a tared vial.[1]
-
Solubilization : Carefully add the appropriate volume of solvent (e.g., DMSO) to the vial containing the powder. Close the vial tightly.[1][5]
-
Mixing : Mix the solution by vortexing or sonicating until the compound is fully dissolved. Keep the vial capped during this process.[1]
-
Storage : Clearly label the vial with the compound name, concentration, date, and your initials. Once prepared, it is recommended to aliquot the solution to prevent inactivation from repeated freeze-thaw cycles.[1][5] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, preferably under nitrogen.[5]
-
Cleanup : Decontaminate all surfaces within the fume hood. Dispose of all contaminated consumables as outlined in the disposal plan.[1]
-
Doff PPE : Remove PPE in the correct order (outer gloves, gown, face/eye protection, inner gloves, respirator) and dispose of it in the designated hazardous waste container.[1]
-
Hand Washing : Wash hands thoroughly with soap and water.[1][2]
Caption: Safe Handling Workflow for this compound.
Spill and Decontamination Procedures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
Personal Precautions : Wear appropriate PPE, including respiratory protection, double nitrile gloves, a disposable gown, and eye protection, before addressing the spill.[2]
-
Containment : For liquid spills, cover with an absorbent material. For solid spills, carefully cover with damp paper towels to avoid raising dust.
-
Cleanup : Gently sweep or wipe the material into a designated hazardous waste container.
-
Decontamination : Clean the spill area with soap and water, followed by an appropriate laboratory disinfectant.
-
Disposal : All cleanup materials must be disposed of as hazardous waste.[2]
Disposal Plan
Proper segregation and disposal of waste are critical to ensure laboratory safety and environmental protection.[6]
-
Solid Waste :
-
Liquid Waste :
-
Aqueous solutions containing the agonist should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Avoid mixing with other chemical waste streams unless compatibility is confirmed.
-
-
Sharps Waste :
-
Needles, syringes, or other sharps contaminated with the agonist must be disposed of in a designated sharps container for hazardous waste.[6]
-
-
Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents. The date of initial waste accumulation must also be recorded.[6]
-
-
Collection :
Caption: PPE Selection Logic for Handling this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
